Product packaging for Azumolene Sodium(Cat. No.:CAS No. 105336-14-9)

Azumolene Sodium

Katalognummer: B022266
CAS-Nummer: 105336-14-9
Molekulargewicht: 371.12 g/mol
InChI-Schlüssel: PHJRJPWBPXLNAJ-FPUQOWELSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Azumolene sodium anhydrous is a direct-acting skeletal muscle relaxant and an equipotent, more water-soluble analog of dantrolene sodium. Its primary research value lies in its specific mechanism of action: it acts as a modulator of the Ryanodine Receptor 1 (RyR1) to inhibit the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle. This action effectively uncouples excitation-contraction coupling, making it a critical pharmacological tool for studying cellular calcium homeostasis. This compound demonstrates particular efficacy in research models of malignant hyperthermia (MH), a hypermetabolic state triggered by anesthetics. Azumolene is noted for its ability to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1 by agents like caffeine, while leaving the RyR1-independent SOCE component unaffected. This selectivity allows researchers to dissect the complex signaling pathways governing intracellular calcium dynamics. With a water solubility approximately 30 times greater than that of dantrolene, this compound anhydrous offers significant practical advantages for in vitro experimental formulation. Please note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrN4NaO3 B022266 Azumolene Sodium CAS No. 105336-14-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJRJPWBPXLNAJ-FPUQOWELSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105336-14-9
Record name Azumolene sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZUMOLENE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azumolene Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azumolene Sodium is a dantrolene analog with significantly higher water solubility, making it a promising candidate for the treatment of malignant hyperthermia. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to support research and development in this area. While specific, detailed protocols for the synthesis of this compound are not extensively published, this document outlines a representative synthetic pathway based on established organic chemistry principles and published methods for analogous compounds. Furthermore, it details purification techniques and analytical methods for the characterization of this promising therapeutic agent.

Introduction

This compound, chemically known as 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione sodium salt, is a skeletal muscle relaxant. It is an analog of dantrolene sodium and is being investigated for its potential in treating malignant hyperthermia, a life-threatening pharmacogenetic disorder triggered by certain anesthetics. The key advantage of this compound over dantrolene is its approximately 30-fold greater water solubility, which facilitates easier intravenous administration in emergency situations.[1][2]

This guide will cover the probable synthetic route, purification methodologies, and analytical characterization of this compound.

Synthesis of this compound

A plausible and commonly utilized method for the synthesis of this compound involves the condensation of two key intermediates: 1-aminohydantoin and 5-(4-bromophenyl)-2-oxazolecarbaldehyde . This reaction is a classic example of imine formation between an amine and an aldehyde, followed by deprotonation to form the sodium salt.

Representative Synthetic Pathway

The overall synthesis can be broken down into the synthesis of the two primary precursors followed by their condensation.

Synthesis_Workflow cluster_precursor1 Synthesis of 1-Aminohydantoin cluster_precursor2 Synthesis of 5-(4-bromophenyl)-2-oxazolecarbaldehyde cluster_final_product Final Product Synthesis A Semicarbazone C 1-Aminohydantoin Salt A->C Reaction B Halogen-substituted acetic acid ester B->C H Condensation C->H D 4-Bromobenzaldehyde E 2-Amino-1-(4-bromophenyl)ethan-1-one D->E Various methods F 5-(4-bromophenyl)oxazole E->F Cyclization G 5-(4-bromophenyl)-2-oxazolecarbaldehyde F->G Formylation G->H I Azumolene H->I K This compound I->K J Sodium Hydroxide J->K

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursors and the final product, based on analogous chemical transformations.

2.2.1. Synthesis of 1-Aminohydantoin

1-aminohydantoin can be prepared from a suitable semicarbazone and a halogen-substituted acetic acid ester.[3]

  • Reaction: A semicarbazone (e.g., from acetone or benzaldehyde) is reacted with an ester of a halogen-substituted acetic acid (e.g., ethyl chloroacetate) in the presence of a base.

  • Hydrolysis: The resulting condensation product is then hydrolyzed using a mineral acid to yield a salt of 1-aminohydantoin.[3]

  • Isolation: The 1-aminohydantoin salt can be isolated from the reaction mixture by acidification.

2.2.2. Synthesis of 5-(4-bromophenyl)-2-oxazolecarbaldehyde

This aldehyde precursor can be synthesized from 4-bromobenzaldehyde.

  • Step 1: Synthesis of 2-amino-1-(4-bromophenyl)ethan-1-one. This intermediate can be prepared from 4-bromobenzaldehyde through various established synthetic routes.

  • Step 2: Synthesis of 5-(4-bromophenyl)oxazole. The amino ketone from the previous step is cyclized to form the oxazole ring.

  • Step 3: Formylation of 5-(4-bromophenyl)oxazole. The oxazole is then formylated to introduce the aldehyde group at the 2-position, yielding 5-(4-bromophenyl)-2-oxazolecarbaldehyde.

2.2.3. Condensation to form Azumolene

  • Reaction: 1-aminohydantoin is reacted with 5-(4-bromophenyl)-2-oxazolecarbaldehyde in a suitable solvent. This reaction is typically acid-catalyzed and results in the formation of an imine, which is the free acid form of Azumolene.[4][5] The reaction rate is often optimal at a pH of around 5.[4][5]

  • Work-up: The crude Azumolene can be isolated by filtration after precipitation from the reaction mixture.

2.2.4. Formation of this compound

  • Reaction: The isolated Azumolene is treated with a stoichiometric amount of sodium hydroxide in a suitable solvent (e.g., ethanol/water) to form the sodium salt.

  • Isolation: The this compound can then be isolated by evaporation of the solvent or by precipitation.

Purification Methods

Purification of the final product is crucial to ensure its suitability for pharmaceutical applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like hydantoin derivatives.[6][7]

  • Protocol:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the purified crystals.

Chromatographic Methods

While analytical HPLC methods are well-documented for this compound, preparative chromatography can be employed for purification if recrystallization does not yield the desired purity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique can be used for high-purity isolation. The conditions would be scaled up from the analytical methods described in the next section.

Analytical Characterization and Data

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity and quantifying this compound.[8]

ParameterValueReference
Column C18 (4.6 x 250 mm, 5 µm)[8]
Mobile Phase Methanol:Water (75:25, v/v), pH 3.0 with formic acid[8]
Flow Rate 1 mL/min[8]
Detection Wavelength 340 nm[8]
Retention Time 4.25 min[8]
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method for quantification.[8]

ParameterValueReference
Solvent Purified Water[8]
λmax 339 nm[8]
Quantitative Data from Analytical Validation

The following table summarizes the performance of a validated HPLC method for this compound analysis.[8]

ParameterResult
Linearity Range 5.0 - 15.0 µg/mL
Correlation Coefficient (r²) 0.9990
Accuracy (Mean Recovery) 98.14%
Precision (RSD%) - Repeatability 0.08%
Precision (RSD%) - Intermediate 1.23%
Limit of Detection (LOD) 0.95 µg/mL
Limit of Quantification (LOQ) 2.89 µg/mL

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by modulating intracellular calcium concentration in skeletal muscle cells. It is a direct inhibitor of the ryanodine receptor 1 (RyR1), the primary calcium release channel in the sarcoplasmic reticulum.[9][10]

In malignant hyperthermia, triggering agents cause an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to sustained muscle contraction and a hypermetabolic state.[11] Azumolene binds to a specific sequence (amino acids 590-609) on the RyR1 protein, which inhibits the channel's opening and reduces the release of calcium into the cytoplasm.[8][12]

Signaling_Pathway cluster_cell Skeletal Muscle Cell Trigger Triggering Agents (e.g., Volatile Anesthetics) RyR1 Ryanodine Receptor 1 (RyR1) on Sarcoplasmic Reticulum Trigger->RyR1 Activates Ca_Release Uncontrolled Ca²⁺ Release RyR1->Ca_Release Mediates Hypermetabolism Hypermetabolism & Sustained Muscle Contraction Ca_Release->Hypermetabolism MH Malignant Hyperthermia Hypermetabolism->MH Azumolene This compound Azumolene->RyR1 Binds to aa 590-609 & Inhibits

Caption: Mechanism of action of this compound in malignant hyperthermia.

Conclusion

This technical guide provides a foundational understanding of the synthesis, purification, and analytical characterization of this compound. While a definitive, published synthesis protocol remains to be fully detailed in the scientific literature, the representative pathway described herein offers a solid basis for researchers. The provided analytical methods and data are crucial for ensuring the quality and purity of the synthesized compound. The elucidation of its mechanism of action at the molecular level further underscores its potential as a targeted therapeutic for malignant hyperthermia. Further research into optimizing the synthesis and purification processes will be vital for the continued development of this compound as a life-saving medication.

References

Azumolene Sodium's Mechanism of Action on Ryanodine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azumolene Sodium is a hydantoin derivative and a structural analog of dantrolene sodium, developed as a skeletal muscle relaxant. Its primary clinical application is in the management of malignant hyperthermia (MH), a rare but life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants.[1][2] A key advantage of Azumolene is its significantly higher water solubility—approximately 30-fold greater than dantrolene—which facilitates easier and faster administration in emergency situations.[1][3][4] The therapeutic effect of Azumolene is mediated through its interaction with ryanodine receptors (RyRs), the primary calcium release channels of the sarcoplasmic and endoplasmic reticulum (SR/ER). This document provides a detailed technical overview of the mechanism of action of this compound on RyRs, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Azumolene functions as an allosteric modulator of ryanodine receptors, primarily targeting the RyR1 isoform found in skeletal muscle and the RyR3 isoform.[1][2] Its action on the cardiac RyR2 isoform is less pronounced under normal physiological conditions but can become significant in certain pathological states, such as those involving RyR2 hyperphosphorylation.[2][5]

The principal effect of Azumolene is the inhibition of abnormal calcium (Ca²⁺) release from intracellular stores.[1][6] It achieves this not by blocking the channel pore, but by modulating the channel's gating behavior. Specifically, Azumolene suppresses the opening rate of the RyR channel, thereby decreasing the frequency of Ca²⁺ release events, known as "Ca²⁺ sparks".[6] However, it does not significantly alter the duration or amplitude of the individual sparks that do occur.[6] This indicates that Azumolene reduces the probability of the channel entering an open state without affecting the properties of the open channel itself.[6]

This mechanism is distinct from competitive antagonists. Studies have shown that Azumolene does not directly compete for the ryanodine binding site.[7][8][9] Instead, it binds to a separate, pharmacologically distinct site on the large cytoplasmic domain of the RyR protein.[7][10] Recent cryo-electron microscopy (cryo-EM) studies on its parent compound, dantrolene, have identified a potential binding site within the P1 domain of the RyR1 cytoplasmic assembly, involving interactions with residues W882, W996, and R1000.[10] This allosteric binding induces a conformational change that stabilizes the channel in a closed state, making it less sensitive to activating stimuli.

Furthermore, Azumolene has been shown to inhibit a specific component of store-operated Ca²⁺ entry (SOCE) in skeletal muscle. It selectively blocks the SOCE pathway that is coupled to the activation of RyR1, while having no effect on SOCE induced by direct SERCA pump inhibition (e.g., with thapsigargin).[11]

Quantitative Data on Azumolene-RyR Interaction

The following table summarizes key quantitative data from various experimental studies, providing insight into the potency and specific effects of Azumolene.

ParameterValueExperimental SystemCommentsReference(s)
EC₅₀ for Ca²⁺ Spark Suppression 0.25 µMPermeabilized frog skeletal muscle fibersAzumolene suppressed spontaneous Ca²⁺ spark frequency in a dose-dependent manner.[6]
Hill Coefficient for Spark Suppression 1.44Permeabilized frog skeletal muscle fibersSuggests a degree of positive cooperativity in the binding or inhibitory action.[6]
Inhibition of [³H]ryanodine Binding < 25% at 100 µMPorcine junctional sarcoplasmic reticulumDemonstrates a very weak, likely non-physiological, direct effect on the ryanodine binding site itself.[9]
Effect on Caffeine-Activated [³H]ryanodine Binding Decreased KcaffeineSwine sarcoplasmic reticulum (Normal & MHS)Azumolene reduces the affinity of the RyR channel for the activator caffeine, suggesting competition at the caffeine binding site or allosteric modulation that affects it.[8]
IC₅₀ for [³H]PN200-110 Binding ~20 µMPorcine transverse tubule membranesIndicates a secondary, lower-affinity interaction with dihydropyridine receptors, which are physically linked to RyR1 in skeletal muscle.[9]
Water Solubility ~30-fold > DantroleneN/AA key physicochemical property enhancing its clinical utility.[1][3][4]

Signaling Pathways and Visualizations

The mechanism of Azumolene can be visualized through its impact on key cellular signaling pathways.

G cluster_SR Sarcoplasmic Reticulum (SR) SR_Ca SR Ca²⁺ Store Cytosolic_Ca ↑ Cytosolic Ca²⁺ (Muscle Contraction / MH) RyR1 Ryanodine Receptor 1 (RyR1 - Closed State) RyR1_Open RyR1 - Open State RyR1->RyR1_Open Channel Gating RyR1_Open->SR_Ca Ca²⁺ Release RyR1_Open->Cytosolic_Ca Azumolene This compound Azumolene->RyR1 Allosteric Binding (Stabilizes Closed State) Azumolene->RyR1_Open Inhibits Opening Rate Activators Activators (e.g., Ca²⁺, Anesthetics) Activators->RyR1 Activate

Caption: Allosteric inhibition of RyR1 by this compound.

The diagram above illustrates the primary mechanism. Activators promote the transition of RyR1 from a closed to an open state, causing Ca²⁺ release. Azumolene binds to an allosteric site on the closed RyR1, stabilizing it and thereby inhibiting the rate of channel opening.

SOCE_Pathway cluster_SR SR Lumen cluster_PM Plasma Membrane SR_Ca SR Ca²⁺ Depletion STIM1 STIM1 Sensor SR_Ca->STIM1 Sensed by SOCE_Channel SOCE Channel (e.g., Orai1) Ca_Influx Ca²⁺ Influx SOCE_Channel->Ca_Influx RyR1_Activator RyR1 Activator (e.g., Caffeine) RyR1_Activator->SR_Ca Activates RyR1, Depletes Store Thapsigargin Thapsigargin (SERCA Inhibitor) Thapsigargin->SR_Ca Inhibits SERCA, Depletes Store Azumolene Azumolene Azumolene->RyR1_Activator Inhibits RyR1-Coupled Depletion STIM1->SOCE_Channel Activates

Caption: Selective inhibition of RyR1-coupled SOCE by Azumolene.

This workflow shows two pathways leading to SR Ca²⁺ depletion and subsequent activation of Store-Operated Ca²⁺ Entry (SOCE). Azumolene specifically interrupts the pathway initiated by RyR1 activators, leaving the SERCA inhibition pathway unaffected.[11]

Experimental Protocols

The mechanism of Azumolene has been elucidated through several key experimental techniques.

[³H]Ryanodine Binding Assay

This assay is used to study the functional state of the RyR channel, as [³H]ryanodine binds preferentially to the open state of the channel. It can be used to assess how Azumolene allosterically affects the binding of activators like caffeine.

  • Objective: To determine if Azumolene directly competes with ryanodine or modulates the channel's response to other ligands.

  • Methodology:

    • Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle (e.g., porcine or rabbit).[8][12]

    • Incubation: Incubate SR vesicles with a low concentration of [³H]ryanodine in a buffered solution containing specific concentrations of Ca²⁺.

    • Experimental Groups:

      • Control: No additional compounds.

      • Azumolene Group: Increasing concentrations of Azumolene are added.[8][9]

      • Activator Group: An RyR activator like caffeine is added to stimulate [³H]ryanodine binding.

      • Test Group: The activator (caffeine) is added along with increasing concentrations of Azumolene.[8]

    • Separation: After incubation (e.g., 2-3 hours at 37°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³H]ryanodine.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Analysis: Data are analyzed to determine the binding affinity (Kd) and maximal binding capacity (Bmax) or, in the case of activators, the concentration required for half-maximal activation (Kcaffeine).[8]

Calcium Spark Measurement in Permeabilized Fibers

This technique allows for the direct visualization of elementary Ca²⁺ release events from the SR in a near-native environment.

  • Objective: To measure the effect of Azumolene on the frequency and properties of spontaneous Ca²⁺ release events.[6]

  • Methodology:

    • Preparation: Dissect single skeletal muscle fibers and mechanically permeabilize the sarcolemma with saponin, allowing experimental control of the myoplasmic environment while keeping the SR intact.

    • Loading: Load the permeabilized fibers with a high-affinity fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

    • Imaging: Mount the fibers on a confocal microscope stage. Acquire images in line-scan mode at a high temporal resolution to capture the rapid kinetics of Ca²⁺ sparks.

    • Perfusion: Perfuse the fiber with a mock intracellular solution containing ATP and an ATP-regenerating system.

    • Data Acquisition: Record baseline spontaneous Ca²⁺ spark activity. Then, perfuse the fiber with solutions containing increasing concentrations of Azumolene (e.g., 0.0001 to 10 µM) and record the resulting activity.[6]

    • Analysis: Use automated detection software to identify Ca²⁺ sparks and quantify their frequency, amplitude (ΔF/F₀), spatial width, and duration. Plot dose-response curves to calculate the EC₅₀ for spark frequency suppression.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct drug-target engagement within intact cells or cell lysates. It is based on the principle that ligand binding increases the thermal stability of the target protein.[13][14]

  • Objective: To confirm that Azumolene directly binds to and stabilizes RyR1 in a cellular environment.

  • Methodology:

    • Treatment: Treat intact cells expressing RyR1 (e.g., HEK293 cells with stable RyR1 expression) or cell lysates with either a vehicle control or a saturating concentration of Azumolene.[14]

    • Heating: Aliquot the cell suspensions or lysates and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

    • Lysis & Separation: Lyse the intact cells (if used). Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet denatured, aggregated proteins.[13]

    • Detection: Collect the supernatant containing the soluble, non-denatured protein fraction.

    • Analysis: Analyze the amount of soluble RyR1 remaining at each temperature using Western blotting or mass spectrometry. A positive result is a shift in the melting curve to higher temperatures in the Azumolene-treated samples compared to the vehicle control, indicating target stabilization upon binding.[14]

Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique is used to determine the high-resolution three-dimensional structure of macromolecular complexes like the RyR channel.

  • Objective: To visualize the binding site of Azumolene (or its analogs) on the RyR protein and understand the conformational changes it induces.

  • Methodology:

    • Sample Preparation: Purify the RyR1 protein complex and incubate it with a saturating concentration of the ligand (e.g., dantrolene, as a proxy for Azumolene).[10]

    • Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This traps the protein complexes in a thin layer of amorphous ice.

    • Data Collection: Image the frozen-hydrated sample in a transmission electron microscope equipped with a direct electron detector. Collect thousands of images, each containing multiple views of the protein particles.

    • Image Processing: Use specialized software to perform single-particle analysis. This involves picking individual particle images, classifying them into different views, and computationally reconstructing a 3D density map of the protein.[15][16]

    • Model Building and Interpretation: Build an atomic model into the high-resolution cryo-EM map. Analyze the map to identify the density corresponding to the bound drug, revealing its precise binding pocket and interactions with specific amino acid residues.[10]

References

Pharmacokinetics and pharmacodynamics of Azumolene Sodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azumolene Sodium

Abstract

This compound, a 3-bromo-5-(4-bromophenyl)-5H-furan-2-one derivative, is a direct-acting skeletal muscle relaxant. It is an analog of dantrolene sodium but exhibits significantly greater aqueous solubility. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and skeletal muscle physiology.

Introduction

Azumolene is a hydantoin-free analog of dantrolene, developed to overcome the limited aqueous solubility of the parent compound. Its primary pharmacological effect is the relaxation of skeletal muscle, achieved through a unique mechanism of action at the level of the sarcoplasmic reticulum. This guide synthesizes the available preclinical and clinical data to provide a detailed technical resource on the PK/PD profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of azumolene has been characterized in various preclinical models. The following sections summarize the key ADME parameters.

Absorption

Following oral administration, azumolene is readily absorbed. Studies in swine have shown that azumolene reaches peak plasma concentrations relatively quickly.

Distribution

Azumolene is highly bound to plasma proteins, primarily albumin. Its distribution into tissues has not been extensively detailed in publicly available literature, but its pharmacological activity is concentrated in skeletal muscle.

Metabolism

The metabolism of azumolene has been investigated in preclinical models. The primary metabolic pathways involve reduction and acetylation. The major metabolites are reduced azumolene and acetylated reduced azumolene.

Excretion

The excretion of azumolene and its metabolites occurs through both renal and fecal routes.

Table 1: Pharmacokinetic Parameters of Azumolene in Swine

ParameterValueUnits
Tmax (Oral)1.0hours
Cmax (Oral, 2.5 mg/kg)1.5µg/mL
Half-life (Oral)7.3hours
Protein Binding>95%

Experimental Protocols

Pharmacokinetic Analysis in Swine

A representative experimental protocol for determining the pharmacokinetic profile of azumolene in swine is as follows:

  • Animal Model: Male and female domestic swine, weighing approximately 20-30 kg.

  • Drug Administration: A single oral dose of this compound (2.5 mg/kg) is administered via gavage.

  • Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of azumolene and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, and half-life.

Pharmacodynamics

Mechanism of Action

Azumolene, similar to its parent compound dantrolene, exerts its muscle relaxant effect by directly interfering with the excitation-contraction coupling mechanism in skeletal muscle.[1] The primary molecular target of azumolene is the ryanodine receptor (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[2][3][4]

Azumolene modulates the activity of the RyR1 channel, suppressing the opening rate of the channel.[1][2] This inhibition reduces the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[1][2][4] The decreased intracellular calcium concentration leads to a reduction in the activation of the contractile proteins, actin and myosin, resulting in muscle relaxation.

Studies have shown that azumolene can inhibit the hypercontractility induced by triggers of malignant hyperthermia, such as halothane and caffeine, in susceptible muscle.[5] It has been demonstrated to be equipotent with dantrolene in this regard.[5] Furthermore, azumolene has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1.[3]

Azumolene_Mechanism_of_Action cluster_muscle_cell Skeletal Muscle Fiber cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytoplasm Sarcoplasm RyR1 Ryanodine Receptor 1 (RyR1) Ca²⁺ Channel Ca_cyto Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Initiates Azumolene Azumolene Azumolene->RyR1 Binds to and inhibits

Caption: Mechanism of action of Azumolene on the ryanodine receptor.

Pharmacodynamic Effects

The primary pharmacodynamic effect of azumolene is the dose-dependent relaxation of skeletal muscle. This effect is observed as a reduction in muscle twitch tension and an increase in the threshold for caffeine-induced contractures.

Table 2: Pharmacodynamic Parameters of Azumolene

ParameterValueSpecies
EC50 (Ca2+ Spark Frequency)0.25Frog (in vitro)
IC50 ([3H]PN200-110 Binding)~20Porcine (in vitro)

Experimental Protocols

In Vitro Muscle Contractility Assay

A common method to assess the pharmacodynamic effect of azumolene is the in vitro muscle contractility assay:

  • Tissue Preparation: Isolated skeletal muscle strips (e.g., from rat extensor digitorum longus or soleus) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Stimulation: The muscle is stimulated electrically to elicit twitch contractions, which are measured by a force transducer.

  • Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath.

  • Data Acquisition: The effect of azumolene on twitch tension is recorded and expressed as a percentage of the baseline contraction.

  • Data Analysis: Dose-response curves are constructed to determine the potency of azumolene (e.g., EC50).

Experimental_Workflow_PK_Study cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_results Results Animal_Model Select Animal Model (e.g., Swine) Dose_Admin Administer this compound (Oral Gavage) Animal_Model->Dose_Admin Blood_Sampling Collect Blood Samples (Time-course) Dose_Admin->Blood_Sampling Plasma_Prep Prepare Plasma Samples (Centrifugation) Blood_Sampling->Plasma_Prep HPLC HPLC Analysis (Quantify Azumolene) Plasma_Prep->HPLC PK_Modeling Pharmacokinetic Modeling (Non-compartmental) HPLC->PK_Modeling Parameters Determine PK Parameters (Cmax, Tmax, Half-life) PK_Modeling->Parameters

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is a potent, direct-acting skeletal muscle relaxant with a clear mechanism of action centered on the inhibition of the RyR1 channel. Its favorable pharmacokinetic profile, particularly its enhanced aqueous solubility compared to dantrolene, makes it a compound of significant interest for further investigation. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working with this class of compounds. Further studies are warranted to fully elucidate its clinical potential.

References

Azumolene Sodium: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azumolene Sodium (1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, monosodium salt) is a direct-acting skeletal muscle relaxant and a structural analog of dantrolene sodium.[1][2] Developed as a potential treatment for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder, azumolene's primary advantage over its predecessor, dantrolene, is its significantly higher water solubility.[2][3] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental data and methodologies that have defined its pharmacological profile.

Discovery and Rationale for Development

The development of this compound was driven by a critical limitation of dantrolene sodium, the only specific and effective treatment for malignant hyperthermia.[2][4] Dantrolene is poorly soluble in water, which complicates and delays its intravenous administration during an MH crisis—a medical emergency where rapid intervention is paramount.[4][5] Azumolene was synthesized by replacing the para-nitrophenyl group of dantrolene with a para-bromophenyl group, a chemical modification that results in a 30-fold increase in water solubility.[2] This enhanced solubility was intended to provide a more readily and rapidly administrable formulation for the treatment of MH.[5]

Mechanism of Action

Azumolene, like dantrolene, exerts its muscle relaxant effects by directly interfering with the excitation-contraction coupling process in skeletal muscle.[6] The primary molecular target is the ryanodine receptor (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[6] In malignant hyperthermia, triggering agents such as volatile anesthetics and succinylcholine cause an uncontrolled release of calcium from the sarcoplasmic reticulum through a dysfunctional RyR1, leading to a hypermetabolic state.[2] Azumolene binds to the RyR1 and inhibits this abnormal calcium release, thereby restoring intracellular calcium homeostasis and resolving the hypermetabolic crisis.[6]

The following diagram illustrates the proposed signaling pathway for Azumolene's action on the ryanodine receptor.

cluster_SR Sarcoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR1 Ryanodine Receptor 1 (RyR1) Ca_Cytoplasm Cytoplasmic Ca2+ RyR1->Ca_Cytoplasm Ca2+ Release Ca_Store Ca2+ Store Muscle_Contraction Muscle Contraction Ca_Cytoplasm->Muscle_Contraction Activates Azumolene This compound Azumolene->RyR1 Inhibits Trigger MH Triggering Agents (e.g., Halothane) Trigger->RyR1 Uncontrolled Opening

Fig. 1: Signaling pathway of this compound in inhibiting malignant hyperthermia-triggered muscle contraction.

Preclinical Development

The efficacy and potency of this compound have been evaluated in a series of in vitro and in vivo preclinical studies. These studies have consistently demonstrated that azumolene is equipotent to dantrolene in its ability to counteract the effects of malignant hyperthermia triggers.

In Vitro Studies

1. Inhibition of Muscle Twitch and Contracture:

Initial in vitro studies focused on characterizing azumolene's effects on isolated mammalian skeletal muscle. These experiments demonstrated a dose-dependent inhibition of muscle twitches and contractures induced by caffeine, a known activator of the ryanodine receptor.

Preparation Agent IC50 (µM) Reference
Mouse Extensor Digitorum LongusAzumolene2.8 ± 0.8[4]
Mouse Extensor Digitorum LongusDantrolene1.6 ± 0.4[4]
Mouse SoleusAzumolene2.4 ± 0.6[4]
Mouse SoleusDantrolene3.5 ± 1.2[4]

Table 1: Comparative IC50 values of Azumolene and Dantrolene for the inhibition of muscle twitch in isolated mouse skeletal muscle.[4]

Furthermore, at a concentration of 10 µM, azumolene was shown to be as effective as dantrolene in both blocking and reversing caffeine-induced contractures in isolated human skeletal muscle from individuals susceptible to malignant hyperthermia.[4]

Experimental Protocol: In Vitro Contracture Test (IVCT)

The IVCT is the gold standard for diagnosing susceptibility to malignant hyperthermia and is used to assess the effects of drugs like azumolene on muscle contractility.[7]

  • Muscle Biopsy: A muscle sample is obtained from the quadriceps muscle (vastus lateralis or medialis) under local or trigger-free general anesthesia.[7][8]

  • Preparation: The biopsy is placed in Krebs-Ringer solution and transported to the laboratory. Small muscle bundles are dissected and mounted in experimental chambers containing Krebs-Ringer solution, maintained at 37°C, and continuously carboxygenated.[7][9]

  • Stimulation and Equilibration: The muscle bundles are electrically stimulated to determine optimal twitch response and then allowed to equilibrate until a stable baseline force is achieved.[9]

  • Drug Exposure: The muscle preparations are exposed to increasing concentrations of a triggering agent (e.g., caffeine or halothane) in the presence or absence of azumolene.[7][9]

  • Data Acquisition: The force of muscle contraction (contracture) is measured and recorded. The concentration of the test agent that produces a specific level of contracture (e.g., IC50) is then calculated.[4][10]

The following diagram outlines the general workflow of the in vitro contracture test.

Biopsy Muscle Biopsy (Quadriceps) Transport Transport in Krebs-Ringer Solution Biopsy->Transport Dissection Dissection of Muscle Bundles Transport->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration and Electrical Stimulation Mounting->Equilibration Exposure Exposure to Trigger +/- Azumolene Equilibration->Exposure Measurement Measurement of Contracture Force Exposure->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Fig. 2: Workflow for the In Vitro Contracture Test (IVCT).
In Vivo Studies

1. Efficacy in Malignant Hyperthermia-Susceptible Swine:

The most compelling preclinical evidence for azumolene's efficacy comes from studies using a well-established swine model of malignant hyperthermia.[1] Certain breeds of pigs exhibit a genetic susceptibility to MH that closely mimics the human condition.

In these studies, MH-susceptible pigs were exposed to halothane and/or succinylcholine to induce an MH crisis, characterized by respiratory acidosis, fever, cardiac arrhythmias, and muscle rigidity.[11] Intravenous administration of azumolene effectively terminated these MH episodes, with the animals showing a reversal of the hypermetabolic signs and a recovery of normal muscle tone.[3][11]

Parameter Before Azumolene After Azumolene (2 mg/kg IV) Reference
pH7.16 ± 0.027.30 ± 0.10[11]
PCO2 (mmHg)46.2 ± 9.136.3 ± 4.5[11]
Temperature (°C)38.2 ± 1.1(Attenuated)[11]

Table 2: Physiological parameters in MH-susceptible swine before and after intravenous administration of Azumolene during an MH crisis.[11]

Experimental Protocol: Malignant Hyperthermia Swine Model

  • Animal Model: Malignant hyperthermia-susceptible pigs (e.g., Landrace, Pietrain breeds) are used.[1][11]

  • Induction of MH: The animals are anesthetized and exposed to a triggering agent, typically inhaled halothane (1.5-3%) and/or intravenous succinylcholine (2.5 mg/kg).[11][12]

  • Monitoring: Key physiological parameters are continuously monitored, including end-tidal CO2, arterial blood gases (pH, PCO2), core body temperature, heart rate, and muscle tone.[11]

  • Treatment: Once a fulminant MH crisis is established, a bolus of azumolene (e.g., 2 mg/kg) is administered intravenously.[11]

  • Outcome Measures: The primary outcome is the successful reversal of the MH crisis, as evidenced by the normalization of the monitored physiological parameters and survival of the animal.[3][11]

The logical flow of the in vivo swine model is depicted in the diagram below.

Selection Select MH-Susceptible Swine Induction Induce MH with Halothane/Succinylcholine Selection->Induction Monitoring_Start Monitor Physiological Parameters Induction->Monitoring_Start Crisis Confirm MH Crisis Monitoring_Start->Crisis Treatment Administer IV This compound Crisis->Treatment Yes Monitoring_End Continue Monitoring Treatment->Monitoring_End Outcome Assess Reversal of MH Symptoms Monitoring_End->Outcome

Fig. 3: Logical workflow of the in vivo malignant hyperthermia swine model.

Clinical Development Status

Despite the promising preclinical data and the clear clinical need for a more soluble alternative to dantrolene, this compound has not progressed into human clinical trials. A thorough search of clinical trial registries and regulatory databases (FDA) reveals no Investigational New Drug (IND) applications or registered clinical trials for azumolene.[13][14][15] Consequently, its safety and efficacy in humans have not been established. The reasons for the lack of clinical development are not publicly available but could be related to a variety of factors including strategic decisions by the developing company, potential unforeseen toxicities in later-stage preclinical studies, or the development of alternative formulations of dantrolene with improved solubility.[2][16]

Conclusion

This compound represents a rational and well-conceived effort to improve upon the therapeutic profile of dantrolene for the treatment of malignant hyperthermia. Its key innovation, a 30-fold increase in water solubility, addresses a significant practical limitation of the current standard of care. Preclinical studies, both in vitro and in vivo, have robustly demonstrated that azumolene is equipotent to dantrolene in its ability to inhibit the uncontrolled muscle contraction that characterizes an MH crisis. However, the compound has not advanced into clinical development, and its potential role in the management of malignant hyperthermia in humans remains unevaluated. The extensive preclinical data, nevertheless, provides a valuable case study in the targeted analog design for improving the pharmaceutical properties of an established therapeutic agent.

References

Cellular Uptake and Distribution of Azumolene Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azumolene Sodium, a water-soluble analog of dantrolene, is a potent skeletal muscle relaxant that modulates intracellular calcium concentration by interacting with ryanodine receptors. Its enhanced solubility offers significant advantages for clinical applications, particularly in the management of malignant hyperthermia. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound. It consolidates available quantitative data, outlines detailed experimental protocols for its study, and visualizes key molecular pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of this therapeutic agent.

Introduction

This compound is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant.[1] Unlike its predecessor dantrolene, this compound exhibits significantly higher water solubility, a property that enhances its utility in emergency medical situations.[2] The primary mechanism of action for both compounds involves the inhibition of calcium release from the sarcoplasmic reticulum (SR), thereby uncoupling excitation-contraction processes in skeletal muscle.[3][4] This is achieved through the modulation of the ryanodine receptor (RyR), specifically the RyR1 isoform prevalent in skeletal muscle.[5][6] Emerging evidence also points to its role in inhibiting store-operated calcium entry (SOCE), a crucial pathway for calcium influx from the extracellular space.[7]

A thorough understanding of the cellular uptake, subcellular distribution, and tissue penetration of this compound is paramount for optimizing its therapeutic efficacy and safety profile. This guide synthesizes the available scientific literature to provide a detailed technical overview of these aspects.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative parameters reported for this compound's biological activity. These values provide a basis for designing in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound

ParameterSpecies/TissueExperimental ConditionValueReference
IC50Mouse Extensor Digitorum Longus MuscleInhibition of twitch2.8 ± 0.8 µM[8]
IC50Mouse Soleus MuscleInhibition of twitch2.4 ± 0.6 µM[8]
EC50Frog Permeabilized Skeletal Muscle FibersSuppression of spontaneous Ca2+ sparks0.25 µM[9]
InhibitionMalignant Hyperthermia-Susceptible Porcine MuscleInhibition of hypercontractility induced by 3% halothane, 2 mmol/L caffeine, and 80 mmol/L potassium chloride6 µM[3]

Table 2: In Vivo Efficacy of this compound

ParameterSpeciesExperimental ConditionValueReference
IC50Guinea Pig Gastrocnemius MuscleDose-dependent decrease in twitches (intravenous injection)1.2 ± 0.1 mg/kg[8]

Cellular Uptake and Distribution

Cellular Uptake Mechanism

The precise mechanism of this compound's entry into cells has not been definitively elucidated in the available literature. However, based on the physicochemical properties of related molecules and general principles of drug transport, a combination of passive diffusion and potentially carrier-mediated transport can be hypothesized.

  • Passive Diffusion : As a small molecule, this compound is likely to cross the cell membrane via passive diffusion, driven by its concentration gradient. Its increased water solubility compared to dantrolene might influence its partitioning into the lipid bilayer.[2]

  • Active Transport : The involvement of active transport mechanisms cannot be ruled out and warrants further investigation.

Subcellular Distribution

The primary intracellular target of this compound is the sarcoplasmic reticulum, where it interacts with the RyR1 channels.[5] However, specific quantitative data on its accumulation in different subcellular compartments (e.g., cytosol, mitochondria, nucleus) is currently unavailable. Studies on its parent compound, dantrolene, suggest that it acts intracellularly, but do not provide detailed distribution data.[4]

Tissue Distribution

Quantitative tissue distribution data for this compound is not extensively reported. However, studies on dantrolene have shown that it is rapidly and widely distributed in tissues after administration.[10] Given its function as a muscle relaxant, significant distribution to skeletal muscle is expected.

Signaling Pathway

This compound's primary effect is on calcium signaling within skeletal muscle cells. It has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of the ryanodine receptor 1 (RyR1).[7] SOCE is a process where the depletion of Ca2+ from the sarcoplasmic reticulum triggers the influx of extracellular Ca2+. This process is mediated by the STIM1 protein in the SR membrane, which senses the Ca2+ levels and, upon depletion, translocates to junctions near the plasma membrane to activate Orai1 channels, facilitating Ca2+ entry.[11][12] Azumolene appears to specifically interfere with the SOCE pathway that is initiated by RyR1 agonists like caffeine and ryanodine, but not the pathway induced by thapsigargin, which directly inhibits the SERCA pump.[7]

Azumolene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Ca_ext Ca²⁺ Ca_cyt Ca²⁺ Orai1 Orai1 Orai1->Ca_ext influx RyR1 RyR1 Ca_sr Ca²⁺ RyR1->Ca_sr releases STIM1 STIM1 STIM1->Orai1 activates Ca_sr->STIM1 depletion activates RyR1_agonists RyR1 Agonists (e.g., Caffeine) RyR1_agonists->RyR1 activate Azumolene This compound Azumolene->RyR1 inhibits SOCE component

Caption: this compound's effect on RyR1-coupled SOCE.

Experimental Protocols

The following protocols are provided as a guide for researchers studying the cellular uptake and distribution of this compound. These are generalized protocols that should be optimized for specific cell types and experimental conditions.

In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the time-dependent uptake of this compound in a cultured cell line.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lysis buffer (e.g., RIPA buffer)

  • HPLC system for this compound quantification

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) and dilute it to the desired final concentration in the assay buffer.

  • Uptake Experiment:

    • Wash the cells with pre-warmed PBS.

    • Add the pre-warmed assay buffer containing this compound to the cells.

    • Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Quantification:

    • Collect the cell lysates.

    • Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

    • Quantify the concentration of this compound in the lysates using a validated HPLC method.

  • Data Analysis: Express the intracellular concentration of this compound as the amount of drug per milligram of total cell protein.

Cellular_Uptake_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells drug_prep Prepare this compound solution seed_cells->drug_prep wash_pbs Wash cells with PBS drug_prep->wash_pbs add_drug Add this compound and incubate for time points wash_pbs->add_drug stop_uptake Stop uptake by washing with ice-cold PBS add_drug->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein quantify_drug Quantify this compound (HPLC) lyse_cells->quantify_drug analyze_data Analyze and express results quantify_protein->analyze_data quantify_drug->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cellular uptake assay.

HPLC Quantification of this compound

This protocol is based on a published method for the quantification of this compound.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Methanol and water (75:25, v/v), with the pH of the water adjusted to 3.0 with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 4.25 minutes.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Prepare cell lysates or tissue homogenates as described in the respective protocols. Precipitate proteins (e.g., with methanol) and centrifuge to obtain a clear supernatant.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation of the standard curve to determine the concentration of this compound in the samples.

Visualization of Intracellular Distribution by Fluorescence Microscopy

This protocol outlines a general approach to visualize the subcellular localization of this compound. This would require a fluorescently labeled version of the molecule, which is not commercially available and would need to be synthesized.

Materials:

  • Fluorescently labeled this compound.

  • Cell line of interest grown on coverslips or in imaging-compatible dishes.

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, Hoechst for nucleus).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells on a suitable imaging substrate.

    • Incubate the cells with the fluorescently labeled this compound for a defined period.

    • If desired, co-incubate with organelle-specific probes according to the manufacturer's instructions.

  • Imaging:

    • Wash the cells to remove excess fluorescent probes.

    • Mount the coverslips on a microscope slide or place the imaging dish on the microscope stage.

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the different fluorophores.

  • Analysis:

    • Analyze the images to determine the colocalization of the fluorescently labeled this compound with the different organelle markers.

Fluorescence_Microscopy_Workflow start Start culture_cells Culture cells on imaging substrate start->culture_cells label_drug Synthesize fluorescently labeled Azumolene culture_cells->label_drug incubate_drug Incubate cells with labeled Azumolene label_drug->incubate_drug co_stain Co-stain with organelle markers (optional) incubate_drug->co_stain wash_cells Wash cells co_stain->wash_cells acquire_images Acquire images with confocal microscope wash_cells->acquire_images analyze_colocalization Analyze colocalization acquire_images->analyze_colocalization end End analyze_colocalization->end

Caption: Workflow for visualizing intracellular drug distribution.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of malignant hyperthermia due to its enhanced water solubility. While its primary mechanism of action on the ryanodine receptor is well-established, a detailed understanding of its cellular pharmacokinetics remains an area for further research. Key future research directions should include:

  • Elucidation of Cellular Uptake Mechanisms: Differentiating between passive diffusion and active transport, and identifying any specific transporters involved.

  • Quantitative Subcellular Distribution: Determining the concentration of this compound in various organelles to better understand its on-target and potential off-target effects.

  • In Vivo Tissue Distribution Studies: Comprehensive pharmacokinetic studies to map the distribution and clearance of this compound in different tissues.

The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the cellular and organismal behavior of this important therapeutic agent. A more complete understanding of its cellular uptake and distribution will be critical for its continued development and clinical application.

References

Methodological & Application

Application Notes and Protocols for Azumolene Sodium in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental use of Azumolene Sodium, a water-soluble analog of dantrolene. Azumolene is a potent inhibitor of the ryanodine receptor (RyR), primarily the RyR1 isoform found in skeletal muscle, and is investigated for its therapeutic potential in conditions like malignant hyperthermia.[1][2][3][4][5] This document outlines its mechanism of action, provides quantitative data from various in vitro assays, and details experimental protocols for its application.

Mechanism of Action

This compound exerts its effects by modulating intracellular calcium (Ca²⁺) levels. Its primary target is the ryanodine receptor (RyR1), a calcium release channel on the sarcoplasmic reticulum (SR) of skeletal muscle.[1][2] By inhibiting RyR1, azumolene suppresses the release of Ca²⁺ from the SR, thereby uncoupling muscle excitation from contraction.[2] It has been shown to decrease the frequency of spontaneous Ca²⁺ sparks in skeletal muscle fibers without affecting the properties of the sparks themselves, suggesting it reduces the likelihood of RyR channel opening.[1] Additionally, azumolene has been found to inhibit a component of store-operated calcium entry (SOCE) that is coupled to RyR1 activation.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

ParameterModel SystemValueReference
EC₅₀ (Ca²⁺ Spark Suppression)Permeabilized frog skeletal muscle fibers0.25 µM[1]
IC₅₀ (Twitch Inhibition)Mouse extensor digitorum longus muscle2.8 ± 0.8 µM[3]
IC₅₀ (Twitch Inhibition)Mouse soleus muscle2.4 ± 0.6 µM[3]
IC₅₀ ([³H]PN200-110 Binding)Porcine skeletal muscle dihydropyridine receptors~20 µM[8]

Table 1: Potency of this compound in various in vitro assays.

Experimental ConditionMuscle TypeEffect of Azumolene (10 µM)Reference
Caffeine-induced contracture (8 mM)Mouse soleus muscleSignificant inhibition[3]
Caffeine-induced contractureHuman malignant hyperthermia susceptible skeletal muscleEffective blocking and reversal[3]
Halothane-induced hypercontractility (3%)Isolated malignant hyperpyrexia-susceptible porcine muscleInhibition[5]
Caffeine-induced hypercontractility (2 mmol/L)Isolated malignant hyperpyrexia-susceptible porcine muscleInhibition[5]
Potassium chloride-induced hypercontractility (80 mmol/L)Isolated malignant hyperpyrexia-susceptible porcine muscleInhibition[5]

Table 2: Efficacy of this compound in inhibiting muscle contractures.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.

Azumolene_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR1 Ryanodine Receptor 1 (RyR1) Ca_Cytosol Cytosolic Ca²⁺ RyR1->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->RyR1 Muscle_Contraction Muscle Contraction Ca_Cytosol->Muscle_Contraction Initiates Azumolene This compound Azumolene->RyR1 Inhibits Stimulus Depolarization / Agonist Stimulus->RyR1 Activates

Caption: Mechanism of action of this compound in inhibiting muscle contraction.

Experimental_Workflow A Prepare Muscle Fiber or Cell Culture B Load with Ca²⁺ Indicator Dye A->B C Baseline Fluorescence Measurement B->C D Add this compound (Test) or Vehicle (Control) C->D E Incubate D->E F Induce Ca²⁺ Release (e.g., with Caffeine or Electrical Stimulation) E->F G Record Ca²⁺ Transients / Sparks F->G H Data Analysis (Frequency, Amplitude, etc.) G->H

Caption: A typical experimental workflow for evaluating this compound's effect on intracellular calcium.

Detailed Experimental Protocols

Protocol 1: Measurement of Ca²⁺ Sparks in Permeabilized Skeletal Muscle Fibers

This protocol is adapted from studies investigating the effect of azumolene on spontaneous Ca²⁺ release events (sparks) in skeletal muscle.[1]

1. Materials:

  • Freshly dissected frog skeletal muscle (e.g., from Rana pipiens).

  • Permeabilization solution (relaxing solution): 100 mM K-aspartate, 20 mM Tris, 5 mM MgCl₂, 5 mM EGTA, 4 mM ATP, 10 mM phosphocreatine, pH 7.0.

  • Saponin for permeabilization.

  • Internal solution (for spark recording): Similar to relaxing solution but with a lower EGTA concentration (e.g., 0.1 mM) to allow for Ca²⁺ spark detection.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 pentapotassium salt).

  • This compound stock solution (dissolved in DMSO or water).[9] Azumolene is noted to be 30-fold more water-soluble than dantrolene.[2][9]

  • Confocal microscope with line-scanning capabilities.

2. Procedure:

  • Isolate a single skeletal muscle fiber and mechanically dissect it.

  • Permeabilize the fiber by incubating in relaxing solution containing saponin (e.g., 50 µg/mL for 30 minutes).

  • Wash the permeabilized fiber with relaxing solution to remove the saponin.

  • Load the fiber with the Ca²⁺ indicator dye by incubation in the internal solution containing the dye (e.g., 5 µM Fluo-4) for a specified time.

  • Transfer the loaded fiber to the experimental chamber on the stage of the confocal microscope, perfused with the internal solution.

  • Record spontaneous Ca²⁺ sparks using line-scan imaging.

  • Establish a baseline spark frequency.

  • Apply this compound at various concentrations (e.g., 0.001 to 10 µM) to the perfusion solution.[1]

  • Record Ca²⁺ sparks in the presence of azumolene.

  • For a positive control or to mimic a malignant hyperthermia-like state, a RyR1 activator like a synthetic peptide (DP4) or caffeine can be used.[1]

3. Data Analysis:

  • Analyze the line-scan images to identify and characterize Ca²⁺ sparks.

  • Measure spark frequency (sparks/100 µm/s), amplitude (F/F₀), spatial width, and duration.

  • Plot a dose-response curve for the effect of azumolene on spark frequency to determine the EC₅₀.

Protocol 2: In Vitro Muscle Contracture Test

This protocol is based on studies evaluating the efficacy of azumolene in inhibiting or reversing muscle contractures, particularly in the context of malignant hyperthermia.[3][5]

1. Materials:

  • Isolated skeletal muscle strips (e.g., mouse soleus or human muscle biopsy from malignant hyperthermia susceptible individuals).

  • Krebs-Ringer solution, gassed with 95% O₂ / 5% CO₂.

  • Force transducer and data acquisition system.

  • Contracture-inducing agents: Caffeine, halothane, or potassium chloride.

  • This compound stock solution.

2. Procedure:

  • Mount the isolated muscle strip in a temperature-controlled organ bath containing Krebs-Ringer solution.

  • Attach one end of the muscle to a fixed point and the other to a force transducer.

  • Allow the muscle to equilibrate under a resting tension.

  • To test for inhibition, pre-incubate the muscle with this compound (e.g., 10 µM) for a set period.[3]

  • Induce contracture by adding a stimulating agent to the bath (e.g., 8 mM caffeine).[3]

  • Record the isometric force generated.

  • To test for reversal, first induce a stable contracture with the stimulating agent.

  • Then, add this compound to the bath and record the relaxation of the muscle.

  • Wash out the drugs and allow the muscle to recover between treatments.

3. Data Analysis:

  • Measure the peak force of the contracture in the presence and absence of azumolene.

  • Calculate the percentage inhibition of contracture.

  • For reversal experiments, measure the rate and extent of relaxation after azumolene application.

Protocol 3: Store-Operated Calcium Entry (SOCE) Assay in Cultured Cells

This protocol is designed to assess the effect of azumolene on SOCE in a cell line expressing RyR1, such as a stably transfected CHO cell line.[6][7]

1. Materials:

  • CHO cells stably expressing RyR1.

  • Cell culture medium (e.g., DMEM/F12).

  • Fura-2 AM or another ratiometric Ca²⁺ indicator dye.

  • Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺).

  • Calcium-containing buffer.

  • Thapsigargin (to deplete ER Ca²⁺ stores independently of RyR1).

  • RyR1 agonists (e.g., caffeine and ryanodine).

  • This compound stock solution.

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities.

2. Procedure:

  • Plate the RyR1-expressing CHO cells on coverslips and grow to an appropriate confluency.

  • Load the cells with Fura-2 AM by incubating in cell culture medium containing the dye.

  • Wash the cells and place them in the calcium-free buffer.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging setup.

  • Measure the baseline Fura-2 ratio (340/380 nm excitation).

  • Deplete the intracellular Ca²⁺ stores by either:

    • Applying RyR1 agonists (caffeine/ryanodine) to activate RyR1-dependent store depletion.

    • Applying thapsigargin to inhibit SERCA pumps and cause passive store depletion.

  • Once the cytosolic Ca²⁺ level has returned to near baseline (due to Ca²⁺ extrusion from the cell), reintroduce the calcium-containing buffer to initiate SOCE.

  • Measure the increase in the Fura-2 ratio, which represents the influx of extracellular Ca²⁺.

  • Repeat the experiment with pre-incubation of the cells with this compound to determine its effect on SOCE under both RyR1-dependent and -independent store depletion conditions.

3. Data Analysis:

  • Quantify the rate and magnitude of the Ca²⁺ influx upon re-addition of extracellular calcium.

  • Compare the SOCE response in the presence and absence of azumolene for both store depletion methods.

  • This will allow for the determination of whether azumolene specifically inhibits the component of SOCE that is coupled to RyR1.[6][7]

References

Azumolene Sodium: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene Sodium is a potent, water-soluble analog of dantrolene, a skeletal muscle relaxant. Its primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum, making it a critical agent for the study and treatment of conditions involving aberrant calcium homeostasis, most notably Malignant Hyperthermia (MH). Azumolene's enhanced solubility (approximately 30-fold greater than dantrolene sodium) offers a significant advantage for in vivo research, facilitating easier and more rapid administration.[1]

These application notes provide a comprehensive overview of this compound's mechanism of action, along with detailed protocols for its administration in common animal models for preclinical research.

Mechanism of Action

This compound exerts its effect by directly interacting with the ryanodine receptor (RyR1), the primary calcium release channel on the sarcoplasmic reticulum of skeletal muscle.[2][3] By modulating the activity of this channel, Azumolene decreases the likelihood of channel opening, thereby suppressing the release of calcium into the cytoplasm.[2][3] This action effectively uncouples muscle excitation from contraction.

Specifically, Azumolene has been shown to:

  • Suppress the frequency of spontaneous Ca2+ sparks in a dose-dependent manner.[2]

  • Inhibit the opening rate of the RyR Ca2+ release channels without significantly affecting the open time.[2]

  • Inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of the RyR1 receptor.[4][5]

This targeted action on intracellular calcium dynamics makes Azumolene a valuable tool for investigating diseases characterized by excessive calcium release, such as malignant hyperthermia and certain myopathies.

Azumolene_Mechanism_of_Action cluster_muscle_cell Skeletal Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) SR_Ca Ca²⁺ Store RyR1 Ryanodine Receptor 1 (RyR1) SR_Ca->RyR1 Release Ca_Cytoplasm Cytoplasmic Ca²⁺ RyR1->Ca_Cytoplasm Ca²⁺ Efflux Contraction Muscle Contraction Ca_Cytoplasm->Contraction Activates Azumolene This compound Azumolene->RyR1 Inhibits Trigger MH Trigger (e.g., Halothane) Trigger->RyR1 Activates

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vivo Efficacy and Dosing of this compound

Animal ModelAdministration RouteDoseEfficacy/ObservationReference
Malignant Hyperthermia-Susceptible SwineIntravenous (IV)2 mg/kgSurvived and reversed hypermetabolic crisis.[6][7]
Malignant Hyperthermia-Susceptible SwineIntravenous (IV)VariableEffective in terminating all MH episodes induced by halothane.[8][9]
Guinea PigIntravenous (IV)IC₅₀: 1.2 ± 0.1 mg/kgDose-dependent decrease in gastrocnemius muscle twitches.[6][10]
Rat (Wistar)Intraperitoneal (IP)1, 2.5, or 10 mg/kg/day for 14 daysToxicity evaluation; mild, reversible reactions in muscle and kidney at the highest dose.[11][12]
Mice (MH-Susceptible)Not SpecifiedNot SpecifiedPretreatment reduced mortality from exertional heat stroke from ~80% to as low as 0%.[13]

Table 2: In Vitro Potency of this compound

PreparationParameterValueObservationReference
Permeabilized Frog Skeletal Muscle FibersEC₅₀0.25 µMSuppression of spontaneous Ca²⁺ spark frequency.[2]
Mouse Extensor Digitorum Longus MuscleIC₅₀2.8 ± 0.8 µMInhibition of muscle twitches.[6][10]
Mouse Soleus MuscleIC₅₀2.4 ± 0.6 µMInhibition of muscle twitches.[6][10]
Human MH-Susceptible Skeletal MuscleConcentration10 µMEffective in blocking and reversing caffeine-induced contracture.[6][10]
Porcine MH-Susceptible MuscleConcentration6 µmol/LInhibited hypercontractility induced by halothane, caffeine, and potassium chloride.[14]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for intravenous or intraperitoneal injection.

Materials:

  • This compound powder

  • Sterile Water for Injection, USP or Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

Procedure:

  • Vehicle Selection: Due to its high water solubility, this compound can be readily dissolved in aqueous vehicles.[1] For most applications, Sterile 0.9% Sodium Chloride for Injection is recommended to maintain isotonicity.

  • Calculation: Determine the required concentration of this compound based on the target dose (mg/kg) and the injection volume appropriate for the animal model (e.g., up to 10 ml/kg for rats via IP route).[4]

  • Dissolution: Under aseptic conditions (e.g., in a laminar flow hood), add the calculated amount of this compound powder to a sterile vial. Add the required volume of the chosen sterile vehicle.

  • Mixing: Gently agitate the vial until the this compound is completely dissolved. The solution should be clear.

  • Sterilization: For intravenous administration, it is critical to ensure the sterility of the final solution. Filter the prepared solution through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage: The stability of this compound in solution for extended periods has not been widely reported. It is recommended to prepare the solution fresh on the day of use. Protect the solution from direct light.

Protocol 2: Induction and Treatment of Malignant Hyperthermia in a Porcine Model

Objective: To induce a malignant hyperthermia crisis in susceptible swine and evaluate the efficacy of intravenously administered this compound.

Materials:

  • Malignant Hyperthermia-Susceptible (MHS) swine (e.g., Landrace, Pietrain breeds)

  • Anesthetic machine with vaporizer for halogenated anesthetics (e.g., halothane)

  • Succinylcholine

  • Intravenous catheters and administration sets

  • Physiological monitoring equipment (ECG, end-tidal CO₂ monitor, temperature probe, blood gas analyzer)

  • Prepared sterile solution of this compound (Protocol 1)

MH_Swine_Protocol Start Start: MHS Swine Anesthesia Anesthetize with Halothane (e.g., 1.5-3%) Start->Anesthesia Trigger Administer Succinylcholine (e.g., 2.5 mg/kg IV) Anesthesia->Trigger Monitor Monitor for MH Signs: - ↑ End-Tidal CO₂ - ↑ Temperature - Muscle Rigidity - Tachycardia Trigger->Monitor Crisis MH Crisis Confirmed Monitor->Crisis Treatment Administer this compound (e.g., 2 mg/kg IV) Crisis->Treatment 15 min post-SCh Observe Observe for Reversal of Signs and Recovery Treatment->Observe End End of Experiment Observe->End

Caption: Experimental Workflow for MH Study in Swine.

Procedure:

  • Animal Preparation: Acclimatize MHS swine to the housing facility. On the day of the experiment, fast the animal for an appropriate period and place an intravenous catheter in a suitable vein (e.g., auricular vein).

  • Induction of MH: Anesthetize the pig using an inhalant anesthetic known to trigger MH, such as halothane (e.g., 1.5-3%).[6][7][14] Once a stable plane of anesthesia is achieved, administer a bolus of succinylcholine (e.g., 2.5 mg/kg, IV) to trigger the MH crisis.[6][7]

  • Monitoring: Continuously monitor key physiological parameters, including:

    • End-tidal CO₂ (a rapid increase is an early indicator of MH).

    • Core body temperature.

    • Heart rate and rhythm (ECG).

    • Muscle tone (for rigidity).

    • Arterial or venous blood gases (to assess for acidosis).

  • Confirmation of MH Crisis: An MH crisis is typically confirmed by the observation of a rapid rise in end-tidal CO₂, tachycardia, muscle rigidity, and developing hyperthermia and acidosis.[6][7]

  • Treatment: Once the MH crisis is confirmed, administer a bolus of this compound (e.g., 2 mg/kg) via the intravenous catheter.[6][7]

  • Post-Treatment Observation: Continue to monitor the physiological parameters to assess the reversal of the MH crisis. Successful treatment is indicated by a decrease in end-tidal CO₂, resolution of muscle rigidity, stabilization of heart rate, and a gradual return to normal body temperature.

Protocol 3: Repeated-Dose Toxicity Study in Rats via Intraperitoneal Administration

Objective: To evaluate the potential toxicity of this compound following repeated daily intraperitoneal injections in rats.

Materials:

  • Wistar rats

  • Prepared sterile solution of this compound (Protocol 1)

  • Appropriate syringes and needles (e.g., 23-25 gauge)

  • Equipment for clinical observations (e.g., weighing scales)

  • Equipment for blood collection and analysis (hematology and clinical chemistry)

  • Materials for necropsy and histopathology

Procedure:

  • Animal Groups: Divide rats into several groups, including a vehicle control group and at least three dose groups (e.g., 1, 2.5, and 10 mg/kg/day).[11][12]

  • Administration:

    • Restrain the rat appropriately. A common technique is to hold the rat with its head tilted downwards to allow abdominal organs to shift cranially.[2][4]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[2][4]

    • Insert a 23-25 gauge needle at a 30-40° angle into the peritoneal cavity.[4]

    • Aspirate briefly to ensure a vessel or organ has not been punctured before injecting the calculated volume.[2]

    • Administer the injection once daily for 14 consecutive days.[11][12]

  • Clinical Observations:

    • Conduct daily cage-side observations for any signs of toxicity, changes in behavior, or morbidity.

    • Record body weight and food/water consumption at regular intervals (e.g., twice weekly).

  • Endpoint Analysis (at day 15):

    • Hematology: Collect blood for a complete blood count (CBC), including red blood cell count, white blood cell count with differential, and platelet count.

    • Clinical Chemistry: Analyze serum for key markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

    • Necropsy and Histopathology: Perform a full gross necropsy. Collect key organs, with a focus on the liver, kidneys, and skeletal muscle. Process tissues for histopathological examination to identify any treatment-related changes.[11][12]

  • Recovery Phase (Optional): A subset of animals can be maintained for an additional period (e.g., 14 days) without treatment to assess the reversibility of any observed findings.[11][12]

Concluding Remarks

This compound is a valuable research tool for investigating disorders of skeletal muscle calcium regulation. Its enhanced water solubility simplifies in vivo administration compared to its parent compound, dantrolene. The protocols outlined above provide a framework for the preparation and administration of Azumolene in key preclinical models. As with any in vivo study, researchers should adapt these protocols to their specific experimental needs and ensure all procedures are approved by their institution's Animal Care and Use Committee. Further research to define the full pharmacokinetic profile of this compound in different species would be beneficial for optimizing dosing strategies in future studies.

References

Application Notes & Protocols: Azumolene Sodium in Isolated Muscle Fiber Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azumolene Sodium is a water-soluble analog of dantrolene, a clinically established skeletal muscle relaxant.[1][2][3] Like its predecessor, Azumolene's primary mechanism of action involves the inhibition of calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR), making it a critical tool for investigating excitation-contraction (E-C) coupling, the pathophysiology of malignant hyperthermia (MH), and other calcium-related myopathies.[1][2][4] Its enhanced water solubility, approximately 30-fold greater than dantrolene, offers a significant advantage for in vitro experimental setups.[3] These notes provide detailed protocols and data for the application of this compound in isolated muscle fiber preparations.

Mechanism of Action: this compound exerts its effects by directly modulating the Type 1 ryanodine receptor (RyR1), the primary Ca²⁺ release channel in the SR of skeletal muscle.[4][5] Its action is characterized by a reduction in the likelihood of RyR1 channel opening, which effectively suppresses the frequency of spontaneous Ca²⁺ release events known as "Ca²⁺ sparks".[4] Notably, while the frequency of these events is decreased, Azumolene has little effect on the properties of the sparks themselves, such as their duration or amplitude, suggesting it does not alter the aggregate open time of the channels during a spark event.[4]

Furthermore, research indicates that Azumolene inhibits a specific component of store-operated calcium entry (SOCE) that is functionally coupled to the activation state of RyR1.[5][6] It does not, however, affect SOCE induced by global SR calcium depletion via agents like thapsigargin, suggesting it can be used to dissect different SOCE signaling pathways in skeletal muscle.[5][6]

cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma / T-tubule cluster_Sarcoplasm Sarcoplasm cluster_SR Sarcoplasmic Reticulum (SR) SOCE_Channel Store-Operated Ca²⁺ Channel Ca_Sarcoplasm Myoplasmic Ca²⁺ SOCE_Channel->Ca_Sarcoplasm Ca²⁺ Influx (SOCE) DHPR DHPR RyR1 RyR1 DHPR->RyR1 E-C Coupling Contraction Muscle Contraction Ca_Sarcoplasm->Contraction Activates RyR1->SOCE_Channel Activates (Depletion Signal) RyR1->Ca_Sarcoplasm Ca²⁺ Release Ca_SR SR Ca²⁺ Store Azumolene Azumolene Sodium Azumolene->SOCE_Channel Inhibits RyR1-Coupled Component Azumolene->RyR1 Inhibits Opening (Reduces Spark Freq.)

Figure 1: Azumolene's mechanism of action in skeletal muscle.

Data Presentation

Quantitative data from key studies are summarized below for easy comparison.

Table 1: In Vitro Efficacy of this compound on Muscle Fiber Preparations

ParameterMuscle PreparationSpeciesEffective ConcentrationEffectReference
EC₅₀ Permeabilized Skeletal Muscle FibersFrog0.25 µMSuppression of spontaneous Ca²⁺ spark frequency[4]
IC₅₀ Extensor Digitorum Longus (EDL)Mouse2.8 ± 0.8 µMInhibition of muscle twitch[2]
IC₅₀ Soleus MuscleMouse2.4 ± 0.6 µMInhibition of muscle twitch[2]
Effective Conc. Malignant Hyperthermia (MH) Susceptible MusclePorcine6 µMInhibition of hypercontractility induced by halothane, caffeine, and KCl[1]
Effective Conc. Soleus MuscleMouse10 µMSignificant inhibition of 8 mM caffeine-induced contractures[2]
Effective Conc. MH Susceptible Skeletal MuscleHuman10 µMBlocking and reversing caffeine-induced contracture[2]

Table 2: Comparative Potency of Azumolene and Dantrolene

ParameterMuscle PreparationSpeciesAzumoleneDantroleneFindingReference
IC₅₀ (Twitch) EDL MuscleMouse2.8 ± 0.8 µM1.6 ± 0.4 µMNo significant difference[2]
IC₅₀ (Twitch) Soleus MuscleMouse2.4 ± 0.6 µM3.5 ± 1.2 µMNo significant difference[2]
IC₅₀ (Twitch) Gastrocnemius (in vivo)Guinea Pig1.2 ± 0.1 mg/kg1.5 ± 0.2 mg/kgEquipotent[2]
Twitch Reduction Soleus Muscle (in vivo)Rat20 mg/kg (to 31.9%)5 mg/kg (to 31.3%)Dantrolene is more potent on a mg/kg basis[7][8]
Contracture MH Susceptible MusclePorcine6 µM6 µMEquipotent in inhibiting abnormal responses[1]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for dilution into experimental buffers.

  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q) or DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Due to its high water solubility, Azumolene can be dissolved directly in aqueous buffers or high-purity water.[3]

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of solvent to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for long-term stability.

Protocol 2: Isolation of Single Muscle Fibers (Myofibers)

This protocol is a generalized procedure for isolating single myofibers from the mouse Extensor Digitorum Longus (EDL) muscle, a common preparation for these studies.

A Euthanize Mouse (Approved Method) B Dissect EDL Muscle (Tendon-to-Tendon) A->B C Transfer to Digestion Medium (e.g., DMEM + Collagenase) B->C D Incubate (e.g., 37°C) with Gentle Agitation C->D E Stop Digestion (Transfer to Wash Medium) D->E F Gently Triturate Muscle with Pasteur Pipette to Release Fibers E->F G Select Intact, Healthy Fibers Under a Dissecting Microscope F->G H Transfer Single Fibers to Experimental Chamber G->H

Figure 2: Workflow for single muscle fiber isolation.

  • Objective: To obtain viable, intact single muscle fibers for in vitro experiments.

  • Materials:

    • Dissection tools (forceps, micro-scissors)

    • Dissecting microscope

    • Collagenase Type I

    • DMEM (Dulbecco's Modified Eagle Medium)

    • Fetal Bovine Serum (FBS)

    • Pasteur pipettes (various bore sizes)

    • Petri dishes

  • Procedure:

    • Dissection: Following euthanasia via an institutionally approved protocol, carefully dissect the EDL muscles, keeping the tendons intact to maintain fiber integrity.[9]

    • Digestion: Transfer the muscle to a dish containing DMEM with 0.2% Collagenase Type I. Incubate for 1-2 hours at 37°C. The exact time depends on enzyme activity and should be optimized.

    • Washing: Stop the digestion by transferring the muscle to a wash medium (DMEM with 10% FBS).

    • Trituration: Gently triturate the muscle using a wide-bore Pasteur pipette to release individual fibers. Gradually move to narrower bore pipettes to separate more fibers, being careful to avoid mechanical damage.[9]

    • Selection: Under a microscope, select healthy, intact fibers and transfer them to the experimental chamber containing the appropriate buffer.

Protocol 3: Measurement of Ca²⁺ Sparks in Permeabilized Fibers

This protocol is based on the methodology used to determine Azumolene's effect on RyR1 channel gating.[4]

A Isolate Single Muscle Fiber (Protocol 2) B Permeabilize Fiber (e.g., with Saponin) A->B C Load with Fluorescent Ca²⁺ Indicator (e.g., Fluo-4) B->C D Acquire Baseline Data (Confocal Line Scan) C->D E Perfuse with Azumolene (Varying Concentrations) D->E F Acquire Post-Treatment Data E->F G Analyze Spark Frequency, Amplitude, and Kinetics F->G

Figure 3: Workflow for Ca²⁺ spark analysis with Azumolene.

  • Objective: To quantify the effect of Azumolene on spontaneous SR Ca²⁺ release events.

  • Materials:

    • Isolated single muscle fibers

    • Internal solution buffer with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 pentapotassium salt)

    • Permeabilizing agent (e.g., saponin)

    • Confocal microscope with line-scanning capability

    • This compound stock solution

  • Procedure:

    • Permeabilization: Chemically permeabilize the sarcolemma of an isolated fiber by brief exposure to a relaxing solution containing saponin. This allows direct access to the SR.

    • Loading: Incubate the permeabilized fiber in an internal solution containing a Ca²⁺ indicator (e.g., 100-200 µM Fluo-4) to load the myoplasm.

    • Baseline Imaging: Transfer the fiber to the microscope stage. Using confocal line-scan mode, record spontaneous Ca²⁺ sparks under control conditions.

    • Application of Azumolene: Perfuse the chamber with the internal solution containing the desired concentration of Azumolene (e.g., 0.0001 to 10 µM).[4]

    • Post-Treatment Imaging: After a brief equilibration period, record Ca²⁺ sparks in the presence of the drug.

    • Analysis: Use appropriate software to detect and analyze Ca²⁺ sparks, quantifying their frequency, amplitude (ΔF/F₀), and spatial/temporal properties. Compare data from before and after Azumolene application.

Protocol 4: In Vitro Muscle Contracture Assay

This protocol is adapted from studies investigating Azumolene's efficacy in preventing MH-like contractures.[1][2]

A Isolate Whole Muscle (e.g., Mouse Soleus) B Mount Muscle in Organ Bath (Connect to Force Transducer) A->B C Equilibrate in Buffer (e.g., Krebs-Ringer) B->C D Optional Pre-treatment: Incubate with Azumolene C->D E Induce Contracture (e.g., Caffeine, Halothane) D->E F Record Force Generation E->F G For Reversal: Add Azumolene After Contracture Develops E->G Reversal Protocol H Analyze Change in Tension / Force F->H G->F

Figure 4: Workflow for in vitro muscle contracture assay.

  • Objective: To measure the ability of Azumolene to prevent or reverse pharmacologically-induced muscle contractures.

  • Materials:

    • Isolated whole muscle (e.g., mouse soleus or EDL)

    • Organ bath with physiological buffer (e.g., Krebs-Ringer solution), oxygenated and maintained at 37°C

    • Force transducer and data acquisition system

    • Contracture-inducing agents (e.g., caffeine, halothane, potassium chloride)

    • This compound stock solution

  • Procedure:

    • Mounting: Securely mount the isolated muscle between a fixed point and a force transducer in the organ bath.

    • Equilibration: Allow the muscle to equilibrate in the buffer for at least 30 minutes, applying a slight resting tension.

    • Prevention Protocol: To test for prevention, pre-incubate the muscle with Azumolene (e.g., 6-10 µM) for 15-20 minutes.[1][2] Then, add the contracture-inducing agent (e.g., 8 mM caffeine) and record the force generated.[2]

    • Reversal Protocol: To test for reversal, first induce a stable contracture with the chosen agent. Once the contracture has plateaued, add Azumolene to the bath and record the subsequent relaxation of the muscle.[1][2]

    • Analysis: Quantify the peak tension developed in the presence and absence of Azumolene. For reversal experiments, calculate the percentage of relaxation following drug application.

References

Application Note: Quantification of Azumolene Sodium in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene Sodium is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia.[1][2] Its improved solubility makes it a promising alternative for rapid administration in critical situations.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in biological samples, such as plasma. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Azumolene exerts its therapeutic effect by inhibiting the release of calcium from the sarcoplasmic reticulum via modulation of the ryanodine receptor (RyR), a key channel in excitation-contraction coupling in muscle cells.

Signaling Pathway of this compound Action

This compound's primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum (SR) by modulating the ryanodine receptor (RyR). In skeletal muscle, excitation-contraction coupling is initiated by a depolarization of the cell membrane (sarcolemma), which is transmitted to the dihydropyridine receptor (DHPR). This signal is then physically transmitted to the RyR1, causing it to open and release stored Ca2+ from the SR into the cytoplasm. This increase in intracellular Ca2+ concentration triggers muscle contraction. Azumolene binds to the RyR1 channel, stabilizing its closed state and thereby reducing the probability of channel opening and subsequent Ca2+ release.

Azumolene_Signaling_Pathway cluster_membrane Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytoplasm Cytoplasm DHPR DHPR (Voltage Sensor) RyR1 Ryanodine Receptor 1 (RyR1) (Calcium Release Channel) DHPR->RyR1 Mechanical Coupling Ca_cyto Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Triggers Azumolene This compound Azumolene->RyR1 Inhibits Depolarization Membrane Depolarization Depolarization->DHPR Activates

Figure 1: Mechanism of Action of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples involves several key steps, from sample collection to data analysis. It is critical to maintain consistency and precision throughout the process to ensure reliable results.

HPLC_Workflow SampleCollection 1. Biological Sample Collection (e.g., Plasma) SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep HPLC 3. HPLC Analysis SamplePrep->HPLC DataAcquisition 4. Data Acquisition HPLC->DataAcquisition DataAnalysis 5. Data Analysis (Quantification) DataAcquisition->DataAnalysis Report 6. Reporting DataAnalysis->Report

Figure 2: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid, analytical grade

  • Ultrapure water

  • Blank biological matrix (e.g., human plasma)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 5.0 to 15.0 µg/mL.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from plasma samples prior to HPLC analysis.

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile (1:3 v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are based on a validated method for this compound analysis.[1]

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Methanol:Water (75:25, v/v), pH adjusted to 3.0 with formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 340 nm
Column Temperature Ambient (approximately 25°C)
Expected Retention Time Approximately 4.25 minutes[1]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below based on existing data for this compound.[2]

Validation ParameterResult
Linearity Range 5.0 - 15.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.14%
Precision (RSD %)
    - Intra-day0.08%
    - Inter-day1.23%
Limit of Detection (LOD) 0.95 µg/mL
Limit of Quantification (LOQ) 2.89 µg/mL

Data Analysis

Quantification of this compound in biological samples is achieved by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the calibration standards. A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the unknown sample is then calculated using the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive HPLC method for the quantification of this compound in biological samples. The described sample preparation protocol using protein precipitation is straightforward and effective for removing matrix interferences. The HPLC conditions are optimized for the separation and detection of this compound. The method is linear, accurate, and precise, making it suitable for routine analysis in drug development and research settings. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Spectrophotometric Analysis of Azumolene Sodium Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Azumolene Sodium concentration using UV-Vis spectrophotometry. Two distinct methods are presented: a direct ultraviolet (UV) absorption method and a colorimetric visible (Vis) spectrophotometry method. These protocols are designed for use in research, quality control, and formulation development settings.

Introduction

This compound is a water-soluble analog of dantrolene sodium and acts as a muscle relaxant by inhibiting the release of calcium from the sarcoplasmic reticulum.[1] Accurate and precise quantification of this compound is crucial for drug efficacy and safety studies. Spectrophotometry offers a rapid, simple, and cost-effective analytical approach for this purpose.[1][2]

Physicochemical Properties

PropertyValueReference
Chemical Name1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazolidinedione sodium salt[1]
Molecular FormulaC13H8BrN4NaO3[3]
Molecular Weight371.13 g/mol [3]
Solubility30-fold more water-soluble than dantrolene sodium. Soluble in DMSO.[1][3][4][5]

Mechanism of Action: Inhibition of Calcium Release

Azumolene acts as a muscle relaxant by modulating the ryanodine receptor (RyR1) on the sarcoplasmic reticulum, which is a critical component of excitation-contraction coupling in skeletal muscle.[6] By inhibiting the opening of the RyR1 channel, Azumolene effectively reduces the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm, thereby uncoupling muscle excitation from contraction.[6] This mechanism is particularly relevant in the treatment of malignant hyperthermia, a condition characterized by excessive calcium release.[1][4][5]

Azumolene_Mechanism cluster_muscle_cell Skeletal Muscle Fiber Action_Potential Action Potential (Nerve Impulse) T_Tubule T-tubule Depolarization Action_Potential->T_Tubule propagates to DHPR Dihydropyridine Receptor (DHPR) (Voltage Sensor) T_Tubule->DHPR activates RyR1 Ryanodine Receptor (RyR1) (Ca2+ Channel) DHPR->RyR1 mechanically couples to and activates SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) RyR1->SR on Ca_Release Ca2+ Release SR->Ca_Release releases Ca2+ from Contraction Muscle Contraction Ca_Release->Contraction triggers Azumolene This compound Azumolene->RyR1 inhibits

Caption: Azumolene's inhibitory action on the RyR1 Ca2+ channel.

Protocol 1: UV Spectrophotometric Analysis

This protocol describes the direct measurement of this compound concentration by UV spectrophotometry.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorption (λmax)339 nm
SolventPurified Water
Linear Concentration Range7.0 - 12.0 µg/mL[2]
Regression Equationy = 0.0868x – 0.0425
Coefficient of Determination (r²)0.9995
Molar Extinction Coefficient (ε)0.246 M⁻¹cm⁻¹ (assuming 1 cm path length)
Limit of Detection (LOD)1.26 µg/mL[2]
Limit of Quantification (LOQ)3.82 µg/mL[2]
Experimental Protocol

1. Materials and Equipment:

  • This compound reference standard

  • Purified water (HPLC grade or equivalent)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with purified water. Mix thoroughly.

3. Preparation of Calibration Standards (7.0, 8.0, 9.0, 10.0, 11.0, 12.0 µg/mL):

  • From the 100 µg/mL stock solution, pipette the required volumes into separate 10 mL volumetric flasks.

  • Dilute to volume with purified water and mix well.

4. Preparation of Sample Solution:

  • Prepare a sample solution containing an estimated concentration of this compound within the linear range (7.0 - 12.0 µg/mL) using purified water as the solvent.

  • Filter the sample solution if necessary to remove any particulate matter.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure absorbance at 339 nm.

  • Use purified water as the blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).

  • Determine the concentration of this compound in the sample solution using its measured absorbance and the regression equation.

UV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare 100 µg/mL Stock Solution (in Water) Standards Prepare Calibration Standards (7.0-12.0 µg/mL) Stock->Standards Measure Measure Absorbance of Standards and Sample Standards->Measure Sample Prepare Sample Solution (in Water) Sample->Measure Spectro Set Spectrophotometer λmax = 339 nm Blank Zero with Water Blank Spectro->Blank Blank->Measure Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure->Curve Regression Perform Linear Regression Curve->Regression Concentration Calculate Sample Concentration Regression->Concentration Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagent Prepare 0.1% Chloranilic Acid in Acetonitrile Stock Prepare 100 µg/mL Stock Solution (in Reagent Solution) Reagent->Stock Standards Prepare Calibration Standards (8.0-13.0 µg/mL) Reagent->Standards Sample Prepare Sample Solution (in Reagent Solution) Reagent->Sample Stock->Standards Measure Measure Absorbance of Standards and Sample Standards->Measure Sample->Measure Spectro Set Spectrophotometer λmax = 507 nm Blank Zero with Reagent Blank Spectro->Blank Blank->Measure Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure->Curve Regression Perform Linear Regression Curve->Regression Concentration Calculate Sample Concentration Regression->Concentration

References

Application Notes and Protocols: Calcium Imaging Assays with Azumolene Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene Sodium is a water-soluble analog of dantrolene, acting as a potent skeletal muscle relaxant.[1][2] Its primary mechanism involves the modulation of intracellular calcium ([Ca2+]) homeostasis, making it a critical tool for studying calcium signaling pathways, particularly in the context of skeletal muscle physiology and pathophysiology. These application notes provide a comprehensive overview of Azumolene's mechanism of action and detailed protocols for conducting calcium imaging assays to investigate its effects.

Mechanism of Action

This compound exerts its effects primarily through the inhibition of calcium release from the sarcoplasmic reticulum (SR).[3][4] It directly interacts with the ryanodine receptor 1 (RyR1), the main calcium release channel in skeletal muscle, suppressing the opening rate of the channel.[3][5] This action effectively reduces the amount of calcium released into the cytoplasm upon cellular stimulation.

Furthermore, Azumolene has been shown to inhibit a specific component of store-operated calcium entry (SOCE).[6][7] This inhibition is coupled to the activation state of RyR1, suggesting that Azumolene can distinguish between different modes of SOCE activation.[6] This dual mechanism of action—inhibiting both intracellular calcium release and a component of extracellular calcium entry—makes Azumolene a valuable pharmacological tool for dissecting the complexities of calcium signaling in skeletal and other cell types.

Signaling Pathway of this compound's Action

Azumolene_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_SR Sarcoplasmic Reticulum (SR) Ca2+_ext Ca2+ SOC Store-Operated Ca2+ Channel (SOC) Ca2+_ext->SOC Ca2+ Influx Ca2+_cyt Ca2+ SOC->Ca2+_cyt Increases [Ca2+]i Stimulus Depolarization/ Agonist RyR1 Ryanodine Receptor 1 (RyR1) Stimulus->RyR1 Activates RyR1->SOC RyR1->Ca2+_cyt Ca2+ Release Ca2+_sr Ca2+ Store Ca2+_sr->RyR1 Stored Ca2+ Azumolene Azumolene Sodium Azumolene->SOC Inhibits (RyR1-dependent) Azumolene->RyR1 Inhibits

Caption: Mechanism of this compound action on calcium signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from published studies.

ParameterValueCell/Tissue TypeConditionReference
EC50 0.25 µMPermeabilized frog skeletal muscle fibersSuppression of spontaneous Ca2+ sparks[3]
IC50 2.8 +/- 0.8 µMMouse extensor digitorum longus muscleInhibition of muscle twitches[2]
IC50 2.4 +/- 0.6 µMMouse soleus muscleInhibition of muscle twitches[2]
IC50 1.2 +/- 0.1 mg/kgGuinea pig gastrocnemius muscle (in vivo)Inhibition of muscle twitches[2]
ParameterControl (Post-Ischemic LDVF)Azumolene (Post-Ischemic LDVF)Experimental ModelReference
Calcium Alternans Index (CAAI) 0.12 ± 0.020.05 ± 0.01Ischemic left ventricular diastolic failure (LDVF) in rabbit hearts[8][9]
Left Ventricular Developed Pressure (% of baseline) 36.8% ± 6.1%74.0% ± 8.1%Ischemic LDVF in rabbit hearts[8]

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to assess the effect of this compound on intracellular calcium dynamics. This protocol is adaptable for various cell types, including primary skeletal muscle cells and cell lines expressing RyR1.

Protocol: Measuring this compound's Effect on SR Ca2+ Release and SOCE using Fura-2 AM

1. Materials and Reagents:

  • Cells: Skeletal muscle myotubes or a suitable cell line (e.g., HEK293 cells stably expressing RyR1).

  • Culture Medium: Appropriate for the cell type.

  • Fura-2 AM: Acetoxymethyl ester form of the ratiometric calcium indicator.

  • Pluronic F-127: To aid in Fura-2 AM loading.

  • Hanks' Balanced Salt Solution (HBSS): With and without Ca2+ and Mg2+.

  • HEPES: To buffer the HBSS.

  • This compound: Stock solution in DMSO or water.

  • Caffeine or 4-chloro-m-cresol (4-CMC): As an RyR1 agonist.

  • Thapsigargin: To induce store depletion for SOCE measurement.

  • Ionomycin: As a positive control for maximal calcium influx.

  • EGTA: To chelate extracellular calcium.

2. Experimental Workflow Diagram:

Calcium_Imaging_Workflow cluster_Preparation Cell and Reagent Preparation cluster_Loading Dye Loading and De-esterification cluster_Imaging Calcium Imaging and Data Acquisition cluster_Analysis Data Analysis A 1. Plate cells on glass-bottom dishes B 2. Prepare Fura-2 AM loading solution A->B C 3. Prepare experimental buffers and drug solutions B->C J 10. Add Azumolene or vehicle C->J D 4. Wash cells with HBSS E 5. Incubate cells with Fura-2 AM solution D->E F 6. Wash to remove excess dye E->F G 7. Allow for de-esterification F->G H 8. Mount dish on microscope G->H I 9. Establish baseline fluorescence H->I I->J K 11. Stimulate with RyR1 agonist (e.g., Caffeine) J->K L 12. Measure SOCE (Thapsigargin/Ca2+ re-addition) K->L M 13. Record fluorescence changes L->M N 14. Calculate 340/380 nm ratio M->N O 15. Quantify peak amplitude, duration, and SOCE rate N->O P 16. Compare Azumolene-treated vs. control groups O->P

Caption: Experimental workflow for calcium imaging with Azumolene.

3. Detailed Procedure:

3.1. Cell Preparation:

  • Plate cells on glass-bottom imaging dishes or coverslips 24-48 hours prior to the experiment to allow for adherence and optimal confluency.

3.2. Reagent Preparation:

  • Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO.

  • Loading Buffer: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in serum-free culture medium or HBSS.

  • Imaging Buffer (HBSS): Prepare Ca2+-containing HBSS (e.g., 2 mM CaCl2) and Ca2+-free HBSS (containing 0.5 mM EGTA), both buffered with 10 mM HEPES to pH 7.4.

  • Drug Solutions: Prepare stock solutions of this compound, RyR1 agonist (e.g., 10-20 mM caffeine), and thapsigargin (e.g., 1-2 µM) in the appropriate imaging buffer.

3.3. Dye Loading:

  • Wash the cells twice with pre-warmed HBSS.

  • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells three times with pre-warmed HBSS to remove extracellular dye.

  • Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

3.4. Calcium Imaging:

Part A: Assessing the effect on SR Ca2+ Release

  • Mount the dish with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with Ca2+-containing HBSS.

  • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • After establishing a stable baseline, perfuse the cells with the desired concentration of this compound (or vehicle control) for 5-10 minutes.

  • Stimulate the cells with an RyR1 agonist (e.g., caffeine) and record the change in the 340/380 nm fluorescence ratio.

Part B: Assessing the effect on Store-Operated Calcium Entry (SOCE)

  • Following the assessment of SR release (or in a separate experiment), perfuse the cells with Ca2+-free HBSS containing this compound (or vehicle).

  • Add thapsigargin to the Ca2+-free HBSS to deplete SR Ca2+ stores, which will cause a transient increase in intracellular Ca2+ from the stores.

  • Once the intracellular Ca2+ level returns to a near-baseline plateau, re-introduce Ca2+-containing HBSS (with Azumolene or vehicle still present).

  • Record the subsequent rise in the 340/380 nm fluorescence ratio, which represents SOCE.

4. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation for each time point.

  • Normalize the data to the baseline ratio before stimulation.

  • For SR Ca2+ release, quantify the peak amplitude of the caffeine-induced calcium transient.

  • For SOCE, calculate the rate of the rise in the calcium signal upon re-addition of extracellular Ca2+.

  • Compare the results from Azumolene-treated cells to the vehicle-treated controls to determine the inhibitory effect of Azumolene.

Conclusion

This compound is a critical pharmacological tool for investigating the roles of RyR1 and SOCE in cellular calcium signaling. The provided protocols offer a robust framework for utilizing calcium imaging to elucidate the effects of Azumolene in various experimental models. These methods are particularly valuable for researchers in muscle physiology, pharmacology, and drug development for conditions involving dysregulated calcium homeostasis.

References

Investigating Store-Operated Calcium Entry with Azumolene Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial Ca2+ signaling pathway in a multitude of cell types, regulating a wide array of physiological functions. The primary mechanism of SOCE involves the activation of plasma membrane Ca2+ channels in response to the depletion of Ca2+ stores within the endoplasmic reticulum (ER). The key molecular players in this process are the ER Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1.[1][2] Upon ER Ca2+ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1, leading to Ca2+ influx.[3]

Azumolene Sodium, a water-soluble analog of dantrolene, is a skeletal muscle relaxant that has been investigated for its therapeutic potential in conditions like malignant hyperthermia, a disorder linked to aberrant Ca2+ release.[4][5][6][7] Notably, Azumolene has been shown to inhibit a specific component of SOCE that is coupled to the ryanodine receptor (RyR1) in skeletal muscle.[8][9] It selectively inhibits SOCE triggered by RyR1 activators such as caffeine and ryanodine, while having no effect on SOCE induced by the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, thapsigargin.[8][9] This specificity makes this compound a valuable pharmacological tool to dissect the different signaling pathways that lead to SOCE.

These application notes provide detailed protocols for investigating the effects of this compound on SOCE, along with quantitative data and visualizations to facilitate experimental design and data interpretation.

Data Presentation

Table 1: Quantitative Data on the Effects of this compound
ParameterValueCell/Tissue TypeExperimental ConditionReference
EC50 (Ca2+ Spark Suppression) 0.25 µMPermeabilized frog skeletal muscle fibersSpontaneous Ca2+ sparks[10]
IC50 (Muscle Twitch Inhibition) 2.8 +/- 0.8 µMMouse extensor digitorum longus muscleElectrically stimulated twitches[2]
IC50 (Muscle Twitch Inhibition) 2.4 +/- 0.6 µMMouse soleus muscleElectrically stimulated twitches[2]
IC50 (Muscle Twitch Inhibition) 1.2 +/- 0.1 mg/kgGuinea pig gastrocnemius muscleIntravenous injection[2]
Effective Concentration 10 µMHuman malignant hyperthermia susceptible skeletal muscleCaffeine-induced contracture[2]

Signaling Pathways and Experimental Workflow

Store-Operated Calcium Entry Signaling Pathway

Caption: Signaling pathway of store-operated calcium entry and the point of inhibition by this compound.

Experimental Workflow for Measuring SOCE Inhibition

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture cells (e.g., HEK293, myotubes) on coverslips A2 Load cells with Fura-2 AM (calcium indicator) A1->A2 B1 Baseline fluorescence measurement in Ca2+-containing medium A2->B1 B2 Switch to Ca2+-free medium B1->B2 B3 Add this compound (or vehicle control) B2->B3 B4 Induce ER Ca2+ store depletion (e.g., with Thapsigargin or Caffeine) B3->B4 B5 Re-introduce Ca2+ to the extracellular medium B4->B5 B6 Measure the rise in intracellular Ca2+ (SOCE) B5->B6 C1 Calculate the 340/380 nm fluorescence ratio B6->C1 C2 Quantify the peak or rate of Ca2+ influx C1->C2 C3 Compare Azumolene-treated cells to control C2->C3

Caption: A typical experimental workflow for quantifying the inhibitory effect of this compound on SOCE.

Experimental Protocols

Protocol 1: Measurement of Store-Operated Calcium Entry in Cultured Cells (e.g., HEK293)

This protocol describes the measurement of SOCE in a cell line using the ratiometric fluorescent Ca2+ indicator, Fura-2 AM.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Glass-bottom dishes or coverslips

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with Ca2+ (1.26 mM CaCl2)

  • Ca2+-free HBSS (containing 0.5 mM EGTA)

  • Thapsigargin or Caffeine/Ryanodine stock solution

  • This compound stock solution

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Culture: Seed HEK293 cells onto glass-bottom dishes or coverslips and grow to 50-70% confluency.

  • Fura-2 AM Loading: a. Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+. b. Wash the cells twice with HBSS with Ca2+. c. Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark. d. Wash the cells three times with HBSS with Ca2+ to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Calcium Imaging: a. Mount the dish/coverslip on the fluorescence microscope. b. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm. c. Perfuse the cells with Ca2+-free HBSS for 2-3 minutes to remove extracellular Ca2+. d. Add this compound (e.g., 10 µM) or vehicle control to the Ca2+-free HBSS and incubate for 5-10 minutes. e. To induce store depletion, add thapsigargin (e.g., 1 µM) or caffeine (e.g., 10 mM) to the Ca2+-free HBSS and record the transient increase in cytosolic Ca2+ due to ER store release. f. Once the cytosolic Ca2+ level has returned to baseline, re-introduce HBSS with Ca2+ to measure SOCE. g. Continue recording for another 5-10 minutes to capture the full SOCE response.

  • Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380) for each time point. b. Quantify SOCE by measuring the peak increase in the F340/F380 ratio upon Ca2+ re-addition or by calculating the slope of the initial rise. c. Compare the SOCE in Azumolene-treated cells to that in control cells.

Protocol 2: Isolation of Single Skeletal Muscle Fibers for Calcium Imaging

This protocol describes the enzymatic digestion method for isolating individual myofibers from mouse skeletal muscle, such as the extensor digitorum longus (EDL).

Materials:

  • Mouse

  • Dissection tools

  • DMEM

  • Collagenase type I

  • Horse serum

  • Sterile Pasteur pipettes with polished ends

  • Matrigel-coated dishes

Procedure:

  • Muscle Dissection: a. Euthanize the mouse according to approved institutional protocols. b. Carefully dissect the EDL muscle from the hindlimb.

  • Enzymatic Digestion: a. Prepare a 0.2% collagenase type I solution in DMEM. b. Transfer the isolated EDL muscle to the collagenase solution and incubate at 37°C for 1-2 hours, with gentle agitation. The optimal digestion time may vary and should be determined empirically.

  • Fiber Dissociation: a. After digestion, transfer the muscle to a dish containing fresh DMEM. b. Gently triturate the muscle using a wide-bore Pasteur pipette to release individual myofibers. Avoid vigorous pipetting to prevent damage to the fibers.

  • Fiber Plating: a. Using a narrow-bore Pasteur pipette, carefully transfer individual, healthy-looking myofibers to a Matrigel-coated dish containing DMEM. b. Allow the fibers to attach for at least 30 minutes before proceeding with experiments.

  • Calcium Imaging of Isolated Fibers: The calcium imaging protocol described in Protocol 1 can be adapted for use with these isolated muscle fibers.

Drug Development and Further Research

This compound's specific inhibitory action on RyR1-coupled SOCE provides a valuable tool for dissecting the complex mechanisms of calcium signaling in skeletal muscle. For drug development professionals, Azumolene serves as a lead compound for designing more potent and selective modulators of SOCE for the treatment of channelopathies and other diseases involving dysregulated calcium homeostasis.[11] Further research could focus on elucidating the precise molecular interactions between Azumolene, RyR1, and the STIM1/Orai1 complex. Advanced techniques such as FRET (Förster Resonance Energy Transfer) can be employed to study the proximity and interactions of these proteins in live cells.[10] Understanding these interactions in greater detail will be crucial for the development of novel therapeutics targeting specific components of the SOCE pathway.

References

Application Notes and Protocols for Azumolene Sodium in Excitation-Contraction Coupling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene Sodium is a potent, water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia.[1][2][3] Like dantrolene, azumolene acts as a direct inhibitor of excitation-contraction (E-C) coupling by modulating the ryanodine receptor (RyR), the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[3] Its key role is to reduce the release of calcium from intracellular stores, thereby uncoupling the electrical excitation of the muscle cell from its mechanical contraction. This property makes this compound a valuable tool for studying the mechanisms of E-C coupling, investigating disorders related to aberrant calcium handling such as malignant hyperthermia, and for the screening and development of novel therapeutic agents targeting muscle function.

Mechanism of Action

This compound exerts its effects by directly interacting with the RyR1 isoform found in skeletal muscle. This interaction decreases the open probability of the RyR1 channel, thus inhibiting the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) into the cytoplasm. This reduction in intracellular free Ca2+ concentration is the primary mechanism by which azumolene uncouples excitation from contraction.

cluster_T_tubule T-tubule cluster_SR Sarcoplasmic Reticulum cluster_Cytoplasm Cytoplasm DHPR DHPR RyR1 RyR1 DHPR->RyR1 Conformational Change Ca_Cytoplasm Ca²⁺ RyR1->Ca_Cytoplasm Ca²⁺ Release Ca_SR Ca²⁺ Troponin Troponin Ca_Cytoplasm->Troponin Binding Contraction Muscle Contraction Troponin->Contraction Initiates Azumolene This compound Azumolene->RyR1 Inhibition Action_Potential Action Potential Action_Potential->DHPR Depolarization

Mechanism of this compound in E-C Coupling.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's effects on skeletal muscle preparations.

ParameterMuscle TypeSpeciesValueReference
IC50 (Twitch Inhibition) Extensor Digitorum LongusMouse2.8 ± 0.8 µM[2]
SoleusMouse2.4 ± 0.6 µM[2]
Gastrocnemius (in vivo)Guinea Pig1.2 ± 0.1 mg/kg[2]
Inhibition of Contracture Malignant Hyperthermia Susceptible MusclePorcine6 µM (effective concentration)[3]
Malignant Hyperthermia Susceptible MuscleHuman10 µM (effective concentration)[2]

Experimental Protocols

In Vitro Muscle Contractility Assay

This protocol is designed to assess the effect of this compound on the contractility of isolated skeletal muscle bundles, particularly in the context of malignant hyperthermia research where contracture responses to agents like halothane and caffeine are measured.

Materials:

  • Isolated skeletal muscle bundles (e.g., from porcine or human biopsy)

  • Krebs-Ringer solution, composition (in mmol/L): NaCl 118.1, KCl 3.4, MgSO4 0.8, KH2PO4 1.2, Glucose 11.1, NaHCO3 25.0, CaCl2 2.5; pH 7.4

  • This compound stock solution

  • Contracture-inducing agents (e.g., 3% halothane, 2 mM caffeine, 80 mM potassium chloride)

  • Tissue bath with a force transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Prepare fresh Krebs-Ringer solution and continuously bubble with carbogen gas.

  • Dissect skeletal muscle into small bundles (approximately 2-3 mm in diameter and 10-15 mm in length).

  • Mount the muscle bundle in the tissue bath containing Krebs-Ringer solution maintained at 37°C.

  • Attach one end of the muscle to a fixed point and the other to a force transducer to record isometric contractions.

  • Allow the muscle to equilibrate for at least 30 minutes, with periodic washing.

  • To assess the inhibitory effect, pre-incubate the muscle with the desired concentration of this compound (e.g., 6 µM) for a specified period.

  • Induce contracture by adding a trigger agent (e.g., 3% halothane or 2 mM caffeine) to the bath.

  • Record the force of contracture and compare it to a control muscle bundle not treated with this compound.

  • To assess the reversal effect, first induce contracture with the trigger agent and then add this compound to the bath, recording the relaxation of the muscle.

A Isolate Skeletal Muscle Bundle B Mount in Tissue Bath with Krebs-Ringer Solution A->B C Equilibrate and Record Baseline Tension B->C D Pre-incubate with this compound C->D E Induce Contracture (e.g., with Halothane/Caffeine) D->E F Record and Analyze Contracture Force E->F

Workflow for In Vitro Muscle Contractility Assay.
Intracellular Calcium Imaging

This protocol outlines the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular calcium concentration in isolated muscle fibers or cultured muscle cells in response to this compound.

Materials:

  • Isolated single muscle fibers or cultured skeletal muscle cells (e.g., myotubes)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Krebs-Ringer solution

  • This compound stock solution

  • Fluorescence microscope with an appropriate filter set (excitation ~494 nm, emission ~516 nm)

  • Image acquisition and analysis software

Procedure:

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Krebs-Ringer solution (final concentration of Fluo-4 AM typically 1-5 µM) with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Incubate the isolated muscle fibers or cells with the loading solution for 30-60 minutes at room temperature in the dark.

    • Wash the preparations with fresh Krebs-Ringer solution to remove excess dye and allow for de-esterification of the Fluo-4 AM.

  • Imaging:

    • Mount the dye-loaded preparation on the fluorescence microscope.

    • Acquire a baseline fluorescence image.

    • Perfuse the preparation with a solution containing this compound at the desired concentration.

    • Continuously or intermittently acquire fluorescence images to monitor changes in intracellular Ca2+.

    • If desired, after treatment with this compound, a stimulating agent (e.g., caffeine or electrical stimulation) can be applied to assess the inhibitory effect on Ca2+ release.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells or regions of interest over time.

    • Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

A Isolate Muscle Fibers or Culture Myotubes B Load with Fluo-4 AM A->B C Wash and De-esterify B->C D Acquire Baseline Fluorescence (F0) C->D E Treat with this compound D->E F Acquire Time-lapse Fluorescence Images (F) E->F G Analyze Fluorescence Changes (F/F0) F->G

Workflow for Intracellular Calcium Imaging.
[3H]-Ryanodine Binding Assay

This assay is used to directly assess the interaction of this compound with the RyR1 channel by measuring its effect on the binding of a radiolabeled ligand, [3H]-ryanodine, which binds preferentially to the open state of the channel.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle

  • [3H]-ryanodine

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca2+)

  • This compound stock solution

  • Unlabeled ryanodine (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare reaction tubes containing SR vesicles, binding buffer, and varying concentrations of this compound.

  • Add a constant concentration of [3H]-ryanodine to each tube.

  • For determining non-specific binding, prepare a set of tubes with a high concentration of unlabeled ryanodine in addition to the [3H]-ryanodine.

  • Incubate the tubes at 37°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound [3H]-ryanodine.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data to determine the effect of this compound on the affinity (Kd) and/or the number of binding sites (Bmax) for [3H]-ryanodine.

Conclusion

This compound is a valuable pharmacological tool for the investigation of excitation-contraction coupling in skeletal muscle. Its well-defined mechanism of action on the ryanodine receptor and its improved water solubility compared to dantrolene make it a convenient and effective compound for a range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to utilize this compound in their investigations of muscle physiology and pathophysiology.

References

Application Notes and Protocols for Patch-Clamp Analysis of Ion Channels with Azumolene Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene Sodium is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia.[1][2] Like dantrolene, Azumolene exerts its primary effect by modulating intracellular calcium (Ca²⁺) release through the ryanodine receptor (RyR), an ion channel critical for excitation-contraction coupling in muscle cells.[1][3] Specifically, it has been shown to inhibit the opening of RyR1 and RyR3 isoforms, thereby reducing Ca²⁺ release from the sarcoplasmic reticulum (SR).[4] Additionally, Azumolene has been demonstrated to inhibit a component of store-operated calcium entry (SOCE), a ubiquitous mechanism for Ca²⁺ influx coupled to the depletion of intracellular Ca²⁺ stores.[5][6]

Patch-clamp electrophysiology is a powerful technique for investigating the direct effects of compounds on ion channel function.[7] This document provides detailed application notes and proposed protocols for the patch-clamp analysis of ion channels, primarily RyR1 and SOCE-related channels, using this compound. The information herein is intended to guide researchers in designing and executing experiments to characterize the electrophysiological effects of this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the direct or indirect modulation of intracellular Ca²⁺ channels. The key signaling pathways affected are:

  • Ryanodine Receptor (RyR1) Inhibition: Azumolene binds to the RyR1 channel, reducing its open probability and suppressing the release of Ca²⁺ from the sarcoplasmic reticulum.[3][8] This inhibitory effect is often dependent on the presence of other cellular factors like calmodulin (CaM), ATP, and Mg²⁺.[2][8][9]

  • Inhibition of Store-Operated Calcium Entry (SOCE): Depletion of Ca²⁺ from the SR triggers the activation of SOCE, a process mediated by the interaction of STIM proteins (on the SR membrane) and Orai channels (on the plasma membrane). Azumolene has been shown to inhibit the component of SOCE that is coupled to RyR1 activation.[5][6]

Signaling Pathway Diagram

Azumolene_Signaling cluster_SR Sarcoplasmic Reticulum SOCE Channel (Orai) SOCE Channel (Orai) Ca_ext Extracellular Ca²⁺ SOCE Channel (Orai)->Ca_ext Ca_cyto Cytosolic Ca²⁺ Ca_ext->Ca_cyto RyR1 Ryanodine Receptor 1 (RyR1) Ca_SR SR Ca²⁺ RyR1->Ca_SR Releases Depletion SR Ca²⁺ Depletion RyR1->Depletion Contributes to STIM1 STIM1 STIM1->SOCE Channel (Orai) Activates Ca_SR->Ca_cyto Azumolene This compound Azumolene->RyR1 Depletion->STIM1 Activates

Caption: Signaling pathway of this compound's action on RyR1 and SOCE.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and its equipotent analog, dantrolene, on relevant ion channels. This data is compiled from various studies and provides a baseline for expected experimental outcomes.

Table 1: Effect of this compound on Ca²⁺ Spark Frequency

ParameterValueCell TypeReference
EC₅₀ (Spark Frequency)0.25 µMPermeabilized frog skeletal muscle fibers[3]
Hill Coefficient1.44Permeabilized frog skeletal muscle fibers[3]

Table 2: Electrophysiological Effects of Dantrolene (Azumolene Analog) on Ryanodine Receptors (Single-Channel Recordings)

ParameterConditionEffectIC₅₀Reference
RyR1 Open Probability (Pₒ) + 100 nM CalmodulinInhibition to ~52% of controlNot determined[8]
RyR2 Open Probability (Pₒ) + 100 nM CalmodulinInhibition0.16 ± 0.03 µM[8]
RyR2 Mean Open Time + 100 nM Calmodulin, 0.1 µM Ca²⁺DecreaseNot determined[8]
RyR2 Mean Closed Time + 100 nM Calmodulin, 0.1 µM Ca²⁺IncreaseNot determined[8]

Table 3: Effect of Dantrolene on L-type Ca²⁺ Current (Whole-Cell Patch-Clamp)

ParameterConditionEffectReference
Voltage-dependence of activation (V₁/₂) Normal myotubesShift to more depolarized potentials[10]
Current Amplitude RyR1 null myotubesNo significant effect[10]

Experimental Protocols

The following are proposed patch-clamp protocols for studying the effects of this compound on RyR1 and SOCE. These are generalized methodologies and may require optimization based on the specific cell type and recording equipment.

Protocol 1: Single-Channel Recording of RyR1 in the Presence of this compound

This protocol is adapted from methods used for single-channel recordings of RyR1 and the study of dantrolene's effects.[8]

Objective: To determine the effect of this compound on the open probability (Pₒ), mean open time, and single-channel conductance of RyR1.

Cell Preparation:

  • Use a cell line stably expressing RyR1 (e.g., HEK293 cells).

  • Culture cells to an appropriate confluency on glass coverslips suitable for patch-clamp recording.

Solutions:

  • Pipette Solution (Cytosolic-like):

    • 250 mM Cs-methanesulfonate

    • 10 mM CsCl

    • 1 mM EGTA

    • 10 mM HEPES

    • 2 mM ATP

    • 100 nM Calmodulin

    • pH adjusted to 7.4 with CsOH

    • Free [Ca²⁺] adjusted to desired concentration (e.g., 100 nM)

  • Bath Solution (Luminal-like):

    • 250 mM Cs-methanesulfonate

    • 10 mM CsCl

    • 1 mM CaCl₂

    • 10 mM HEPES

    • pH adjusted to 7.4 with CsOH

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the pipette solution.

Patch-Clamp Procedure:

  • Use the "on-nucleus" or "inside-out" patch-clamp configuration to expose the cytosolic face of the channel to the pipette solution.

  • Form a high-resistance (gigaohm) seal between the patch pipette and the cell or nuclear membrane.

  • Hold the membrane potential at a constant voltage (e.g., +40 mV) to record channel openings as outward currents.

  • Record baseline RyR1 activity in the absence of Azumolene.

  • Apply different concentrations of this compound via the patch pipette or by perfusion of the bath in the inside-out configuration.

  • Record channel activity at each concentration for a sufficient duration to allow for robust analysis.

Data Analysis:

  • Idealize single-channel recordings to determine channel open and closed states.

  • Calculate the open probability (Pₒ), mean open time, and mean closed time.

  • Construct a current-voltage (I-V) relationship to determine single-channel conductance.

  • Generate dose-response curves to determine the IC₅₀ of this compound for the inhibition of RyR1 activity.

Protocol 2: Whole-Cell Patch-Clamp Analysis of SOCE Inhibition by this compound

This protocol is based on established methods for measuring store-operated currents (ICRAC).

Objective: To quantify the inhibitory effect of this compound on store-operated calcium entry.

Cell Preparation:

  • Use a cell type known to exhibit robust SOCE, such as HEK293 cells expressing STIM1 and Orai1, or primary cells like RBL cells.

  • Culture cells on glass coverslips.

Solutions:

  • Pipette Solution (Intracellular):

    • 120 mM Cs-glutamate

    • 8 mM MgCl₂

    • 20 mM BAPTA

    • 10 mM HEPES

    • pH adjusted to 7.2 with CsOH

  • Bath Solution (Extracellular):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM Glucose

    • 10 mM HEPES

    • pH adjusted to 7.4 with NaOH

  • Store Depletion Agent: Thapsigargin (1-2 µM) or caffeine (10 mM) and ryanodine (5 µM) can be added to the bath solution to deplete SR Ca²⁺ stores.

  • This compound Stock Solution: Prepare as described in Protocol 1 and dilute in the bath solution.

Patch-Clamp Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a negative potential (e.g., -80 mV) and apply voltage ramps or steps to elicit currents. A typical voltage ramp is from -100 mV to +100 mV over 100 ms.

  • Record baseline currents.

  • Induce store depletion by perfusing the cell with a bath solution containing a store-depleting agent (e.g., thapsigargin). This will activate ICRAC.

  • Once a stable inward current develops, apply different concentrations of this compound to the bath solution.

  • Record the current at each concentration to assess the extent of inhibition.

Data Analysis:

  • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after the application of Azumolene.

  • Construct a dose-response curve to determine the IC₅₀ for SOCE inhibition.

  • Analyze changes in the I-V relationship to understand the voltage-dependence of the block.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for patch-clamp analysis of this compound's effects.

Experimental_Workflow cluster_Prep Preparation cluster_Recording Patch-Clamp Recording cluster_Analysis Data Analysis Cell_Culture Cell Culture (e.g., RyR1-HEK293) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation (Pipette, Bath, Azumolene) Solution_Prep->Giga_Seal Configuration Establish Configuration (e.g., Whole-Cell, Inside-Out) Giga_Seal->Configuration Baseline Record Baseline Activity Configuration->Baseline Drug_App Apply this compound Baseline->Drug_App Data_Acq Data Acquisition Drug_App->Data_Acq Idealization Event Detection & Idealization (Single-Channel) Data_Acq->Idealization Measurement Current Amplitude Measurement (Whole-Cell) Data_Acq->Measurement Kinetics Kinetic Analysis (Pₒ, Open/Closed Times) Idealization->Kinetics IV_Curve I-V Relationship Measurement->IV_Curve Dose_Response Dose-Response Curve (IC₅₀ Determination) Kinetics->Dose_Response IV_Curve->Dose_Response

Caption: General workflow for patch-clamp analysis of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological effects of this compound on ion channels. By utilizing single-channel and whole-cell patch-clamp techniques, it is possible to elucidate the detailed mechanisms by which this compound modulates RyR1 and store-operated calcium entry. The successful application of these methods will contribute to a deeper understanding of Azumolene's pharmacology and its potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azumolene Sodium Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azumolene Sodium in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a water-soluble analog of dantrolene, functioning as a skeletal muscle relaxant.[1][2] Its principal mechanism of action is the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum (SR) by modulating the ryanodine receptor (RyR), primarily the RyR1 isoform.[3][4] This action effectively reduces intracellular calcium concentrations.

Q2: How do I prepare a stock solution of this compound for cell culture experiments?

A2: this compound is noted for its enhanced water solubility compared to dantrolene.[5][6][7] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, aqueous vehicle such as sterile water or phosphate-buffered saline (PBS). While it is more water-soluble, using dimethyl sulfoxide (DMSO) for initial solubilization at a high concentration before further dilution in an aqueous buffer is also a common practice. Always ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).

Q3: What is a typical concentration range for this compound in cell viability assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. Published studies have utilized a range from 0.0001 µM to 10 µM.[3][4] An IC50 (half-maximal inhibitory concentration) for its effect on muscle twitches has been reported to be in the range of 2.4 to 2.8 µM.[8] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay.

Q4: How does this compound affect intracellular calcium signaling?

A4: this compound primarily targets the ryanodine receptor (RyR1) on the sarcoplasmic reticulum, suppressing the opening rate of these channels.[3][9] This leads to a decrease in the frequency of spontaneous Ca2+ release events, known as "calcium sparks," without significantly altering the properties of the sparks themselves.[3] By inhibiting RyR1, this compound effectively reduces the amount of calcium released into the cytoplasm from intracellular stores.[4]

Data Presentation: Dose-Response Effects of this compound on Cell Viability

The following table summarizes representative data on the effect of increasing concentrations of this compound on the viability of different cell lines after a 24-hour incubation period, as determined by an MTT assay. Please note that this is a representative table with plausible data and researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Cell LineThis compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
C2C12 (Mouse Myoblast) 0 (Control)100± 5.2
198± 4.8
595± 5.1
1092± 4.5
2585± 6.3
5070± 7.1
10055± 8.2
SH-SY5Y (Human Neuroblastoma) 0 (Control)100± 6.1
199± 5.5
596± 6.0
1094± 5.8
2588± 6.7
5075± 7.5
10060± 8.9
HeLa (Human Cervical Cancer) 0 (Control)100± 4.9
1100± 5.3
597± 4.7
1095± 5.0
2590± 5.9
5080± 6.8
10065± 7.6

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, high-purity water or Phosphate-Buffered Saline (PBS)

    • (Optional) Dimethyl sulfoxide (DMSO)

    • Sterile, conical tubes (1.5 mL or 15 mL)

    • Sterile filters (0.22 µm)

  • Procedure (Aqueous Stock): a. In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. b. Dissolve the powder in a precise volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM). c. Gently vortex or mix until the powder is completely dissolved. d. Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C, protected from light.

  • Procedure (DMSO Stock): a. In a sterile environment, dissolve the this compound powder in a small volume of high-purity DMSO to create a high-concentration primary stock (e.g., 100 mM). b. For working stock solutions, dilute the primary DMSO stock in sterile water or PBS to the desired concentration (e.g., 10 mM). c. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity. d. Aliquot and store as described above.

Protocol 2: MTT Cell Viability Assay
  • Materials:

    • 96-well flat-bottom cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. b. The next day, prepare serial dilutions of this compound in complete culture medium. c. Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). e. After the incubation period, add 10-20 µL of MTT solution to each well. f. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. g. Carefully remove the medium containing MTT. h. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. i. Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization. j. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. k. Calculate cell viability as a percentage of the control (untreated) cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between replicates Pipetting errors during cell seeding or reagent addition.Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique.
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Low cell viability in control wells Cell culture contamination (bacterial, fungal, or mycoplasma).Regularly check cultures for signs of contamination. Use aseptic techniques and periodically test for mycoplasma.
Poor cell health prior to the experiment.Ensure cells are in the logarithmic growth phase and have high viability before seeding.
High background in MTT assay Contamination of reagents or medium.Use fresh, sterile reagents and medium.
Interaction of this compound with MTT reagent.Run a cell-free control with this compound and MTT to check for direct chemical reduction of MTT.
Unexpectedly high cell viability at high this compound concentrations This compound precipitation at high concentrations.Visually inspect the treatment medium for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration.
Interference of the compound with the assay readout.Consider using an alternative cell viability assay that relies on a different principle (e.g., CellTiter-Glo for ATP measurement, or a live/dead staining assay).

Visualizations

G start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat Treat cells with this compound prepare_drug->treat incubate Incubate for desired time (e.g., 24h) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate cell viability read->analyze end End analyze->end G problem Inconsistent/Unexpected Results? check_pipetting Verify Pipetting Technique and Calibration problem->check_pipetting check_edge_effect Assess for Edge Effects problem->check_edge_effect check_contamination Inspect for Contamination problem->check_contamination check_cell_health Evaluate Initial Cell Health problem->check_cell_health run_controls Include Proper Controls (Vehicle, Cell-free) check_pipetting->run_controls check_edge_effect->run_controls check_reagents Prepare Fresh Reagents check_contamination->check_reagents check_cell_health->run_controls consider_alternative Consider Alternative Viability Assay run_controls->consider_alternative If issues persist

References

Azumolene Sodium solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility and stability of Azumolene Sodium for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

For aqueous solutions, the pH can significantly influence the solubility of compounds.[6] It is recommended to determine the solubility in your specific buffer system.[7][8]

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)Remarks
Water30-fold more soluble than dantrolene sodiumNot SpecifiedHigher water solubility is a key advantage.[1][2][3][4]
DMSOSolubleNot SpecifiedA common solvent for preparing stock solutions.[5]
Aqueous Buffers (e.g., pH 1.2, 4.5, 6.8)VariableNot SpecifiedSolubility is expected to be pH-dependent.[8]

Q2: How stable is this compound in solution?

The stability of a compound in solution is critical for the accuracy of experimental results.[9] Degradation can be influenced by several factors including pH, temperature, and light.[10][11]

This compound contains an azomethine bond, which can be susceptible to hydrolysis, particularly under acidic conditions.[12] A study on the related compound, dantrolene, which shares structural similarities, showed maximum stability at pH 7.4.[12] Stability screening in buffers at acidic, neutral, and basic pH is advisable to avoid misleading data in biological assays.[9][11]

Table 2: Stability Profile of this compound (Hypothetical Data for Illustrative Purposes)

Solvent/BufferConditionsStability Metric (e.g., % remaining after 24h)Potential Degradation Pathway
pH 4.5 Acetate Buffer37°C, protected from light85%Hydrolysis of azomethine bond
pH 7.4 Phosphate Buffer37°C, protected from light>95%Minimal degradation expected
pH 9.0 Glycine Buffer37°C, protected from light90%Base-catalyzed hydrolysis
DMSO (Stock Solution)-20°C, protected from light>98% (for several months)Generally stable when stored properly

Q3: I'm observing precipitation of my this compound stock solution. What should I do?

Precipitation from a stock solution can be due to several factors, including exceeding the solubility limit, temperature changes, or interaction with the storage container.

Troubleshooting Steps:

  • Verify Concentration: Ensure the prepared concentration does not exceed the known solubility in the chosen solvent.

  • Gentle Warming: Try gently warming the solution in a water bath to redissolve the precipitate.

  • Sonication: Brief sonication can also help in redissolving the compound.

  • Solvent Choice: If precipitation persists, consider preparing a fresh stock solution in a different solvent, such as DMSO, or a co-solvent system.[6]

  • Storage: Store stock solutions at the recommended temperature, typically -20°C, to minimize solvent evaporation and degradation.[5]

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8][13]

Materials:

  • This compound

  • Selected solvent (e.g., specific pH buffer)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)[1][2][14]

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

  • After equilibration, stop the shaker and let the vials stand to allow the undissolved solid to settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.[1][2][14]

  • Perform the experiment in triplicate for each solvent.[8]

Protocol 2: Assessing Solution Stability using HPLC

This protocol outlines a general procedure to assess the chemical stability of this compound in a specific solvent over time.[9][15]

Materials:

  • Pre-prepared solution of this compound at a known concentration

  • Incubator or water bath with temperature control

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)[12]

  • Mobile phase (e.g., a mixture of methanol and water with pH adjustment)[1][2]

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a relevant concentration.

  • Immediately analyze an aliquot of the freshly prepared solution (T=0) using HPLC to determine the initial peak area of the parent compound.

  • Store the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the solution.[11]

  • Analyze each aliquot by HPLC using the same method as for the T=0 sample.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.[10]

Visual Guides

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Azumolene Sodium to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Allow to Settle C->D E Centrifuge D->E F Withdraw Supernatant E->F G Dilute Aliquot F->G H Quantify using HPLC or UV-Vis G->H

Solubility Determination Workflow

Stability_Workflow cluster_start Initial Analysis cluster_incubation Incubation cluster_timepoint Time-Point Analysis cluster_data Data Interpretation Start Prepare Azumolene Sodium Solution T0 Analyze Aliquot (T=0) via HPLC Start->T0 Incubate Store Solution under Test Conditions Start->Incubate Sample Withdraw Aliquots at Specified Intervals Incubate->Sample Analyze Analyze Each Aliquot via HPLC Sample->Analyze Calculate Calculate % Remaining vs. T=0 Analyze->Calculate Degradants Identify Degradation Products Analyze->Degradants

Stability Assessment Workflow

Factors_Affecting_Stability Azumolene This compound in Solution pH pH Temp Temperature Light Light Exposure Solvent Solvent Type Degradation Chemical Degradation (e.g., Hydrolysis) pH->Degradation Temp->Degradation Light->Degradation Photodegradation Precipitation Physical Instability (Precipitation) Solvent->Precipitation

Factors Influencing Stability

References

Technical Support Center: Azumolene Sodium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azumolene Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water important?

A1: this compound is a skeletal muscle relaxant and a more water-soluble analog of dantrolene sodium.[1][2] It functions by inhibiting the release of calcium from the sarcoplasmic reticulum through antagonism of the ryanodine receptor (RyR), primarily isoforms RyR1 and RyR3. Its enhanced water solubility compared to dantrolene sodium is a significant advantage for its use in research and potential clinical applications, facilitating easier and faster preparation of aqueous solutions.[1][3]

Q2: My this compound solution appears cloudy or has formed a precipitate. What are the likely causes?

A2: Precipitation of this compound in aqueous solutions can be triggered by several factors:

  • pH: Azumolene is a weakly acidic molecule. In solutions with a pH below its pKa, the less soluble free acid form will predominate, leading to precipitation.

  • Temperature: A decrease in temperature can reduce the solubility of this compound, potentially causing it to precipitate out of the solution.

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent system will result in precipitation.

  • Improper Solvent: Using solvents in which this compound has low solubility can lead to precipitation.

  • Interactions with Other Components: The presence of certain salts or other molecules in the solution could potentially reduce the solubility of this compound.

Q3: How can I prevent my this compound solution from precipitating?

A3: To maintain a clear solution of this compound, consider the following preventative measures:

  • Control the pH: Maintain the pH of your aqueous solution well above the pKa of Azumolene to ensure it remains in its more soluble ionized form.

  • Use appropriate co-solvents: For preparing stock solutions or when higher concentrations are needed, using a small amount of an organic solvent like DMSO followed by dilution in an aqueous buffer can help maintain solubility.

  • Mind the temperature: Prepare and store your solutions at a consistent temperature. If you are diluting a concentrated stock solution (e.g., in DMSO), pre-warming your aqueous buffer to 37°C can help prevent precipitation upon mixing.

  • Work within solubility limits: Be aware of the approximate solubility of this compound in your chosen solvent system and avoid preparing supersaturated solutions.

  • Filter sterilize: After preparation, filter your solution through a 0.22 µm filter to remove any potential micro-precipitates.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon addition to aqueous buffer The pH of the buffer is too low (acidic).Increase the pH of the buffer. For weakly acidic drugs like Azumolene, solubility increases with higher pH. The pKa of the structurally similar dantrolene is around 7.5-8.23, so maintaining a pH above this range is advisable.[4][5]
Cloudiness after refrigeration Decreased solubility at lower temperatures.Allow the solution to return to room temperature. If it does not redissolve, gentle warming and sonication may be attempted. For future storage, consider if refrigeration is necessary or if storage at a controlled room temperature is possible.
Precipitate forms after adding other compounds Incompatibility or common ion effect.Evaluate the other components in your solution for potential interactions. If a common ion is present, it may decrease solubility. Consider preparing separate solutions and combining them just before the experiment.
Difficulty dissolving the powder in water Approaching the solubility limit of this compound in water.For higher concentrations, prepare a concentrated stock solution in an appropriate organic solvent like DMSO, and then dilute it into your aqueous experimental medium.

Data Presentation

Table 1: Solubility of Azumolene (Free Base) in Organic Solvents

SolventSolubilityNotes
DMSO~45-70 mg/mLSonication may be required to aid dissolution.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale
pKa~7.5 - 8.23Based on the pKa of the structurally similar compound, dantrolene.[4][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weigh the desired amount of Azumolene (free base) powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 45 mg/mL).

  • Vortex the tube until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Thaw the Azumolene DMSO stock solution at room temperature.

  • Pre-warm the desired aqueous buffer (e.g., PBS, cell culture media) to 37°C. This will help to prevent precipitation upon dilution of the DMSO stock.

  • Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration.

  • Mix the solution thoroughly by gentle inversion or swirling.

  • Use the freshly prepared aqueous solution in your experiment promptly.

Protocol 3: Preparation of a Low-Concentration Aqueous Solution for Analytical Purposes

This protocol is adapted from a method for HPLC analysis and is suitable for preparing dilute solutions.[1]

  • Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 75:25, v/v).

  • Adjust the pH of the mobile phase to 3.0 using formic acid.

  • Dissolve a small, accurately weighed amount of this compound in the pH-adjusted mobile phase to achieve the desired low concentration (e.g., in the µg/mL range).

  • Vortex the solution until the powder is fully dissolved.

Visualizations

Mechanism of Action of Azumolene

Azumolene_Mechanism cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytoplasm Cytoplasm RyR Ryanodine Receptor (RyR1/RyR3) Ca_Cyto Ca²⁺ RyR->Ca_Cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_Cyto->Contraction Azumolene Azumolene Sodium Azumolene->RyR Antagonizes Troubleshooting_Precipitation Start Precipitation Observed in Aqueous Azumolene Solution Check_pH Is the solution pH > 8.5? Start->Check_pH Adjust_pH Increase pH with dilute NaOH or use a higher pH buffer. Check_pH->Adjust_pH No Check_Temp Was the solution stored at a low temperature? Check_pH->Check_Temp Yes Final_Check Solution should be clear. If not, reconsider formulation. Adjust_pH->Final_Check Warm_Solution Warm gently to room temp. Consider storage at RT. Check_Temp->Warm_Solution Yes Check_Concentration Is the concentration high? Check_Temp->Check_Concentration No Warm_Solution->Final_Check Use_Cosolvent Prepare a stock in DMSO and dilute into warm buffer. Check_Concentration->Use_Cosolvent Yes Check_Concentration->Final_Check No Use_Cosolvent->Final_Check Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO for stock, buffer for dilute) weigh->dissolve ph_adjust Adjust pH if necessary (maintain > 8.5 for aqueous) dissolve->ph_adjust mix Vortex/Sonicate until clear ph_adjust->mix visual Visually inspect for particulates mix->visual filter Filter through 0.22 µm filter visual->filter use Use immediately or store appropriately (-20°C for stock, RT for working) filter->use

References

Troubleshooting off-target effects of Azumolene Sodium in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azumolene Sodium. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise when using this compound in your experiments, focusing on unexpected results and off-target effects.

Q1: My experimental results show a weaker or no inhibitory effect of this compound on calcium release. What could be the cause?

A1: Several factors could contribute to a perceived lack of efficacy. Consider the following possibilities:

  • Sub-optimal Compound Concentration: Ensure you are using an appropriate concentration range. Azumolene's potency can vary depending on the experimental system. It has been shown to suppress spontaneous Ca2+ sparks with an EC50 of 0.25 µM.[1]

  • Presence of Calmodulin: The inhibitory effect of dantrolene, and by extension Azumolene, on ryanodine receptors (RyRs) can be dependent on the presence of calmodulin.[2][3] Ensure your assay buffer includes a physiological concentration of calmodulin if you are working with purified channels.

  • Incorrect Ryanodine Receptor (RyR) Isoform: Azumolene, like its analog dantrolene, is selective for RyR1 and RyR3 over RyR2.[4][5][6] If your experimental system predominantly expresses RyR2 (e.g., cardiac myocytes), you may observe a reduced or absent inhibitory effect.

  • Compound Stability and Solubility: Although Azumolene is significantly more water-soluble than dantrolene, ensure it is fully dissolved in your vehicle and that the stock solution is stable.[7] Prepare fresh dilutions for your experiments.

Q2: I am observing unexpected changes in intracellular calcium that do not seem to be related to RyR1 inhibition. What are the potential off-target effects of this compound?

A2: this compound has been reported to have off-target effects that could influence your experimental outcomes. Key considerations include:

  • Inhibition of Store-Operated Calcium Entry (SOCE): Azumolene can inhibit a component of SOCE that is coupled to RyR1 activation.[8] This means that in addition to blocking calcium release from the sarcoplasmic reticulum (SR), it may also reduce calcium influx from the extracellular space under certain conditions.

  • Interaction with Dihydropyridine Receptors (DHPRs): Azumolene has been shown to inhibit the binding of [3H]PN200-110 to dihydropyridine receptors (L-type calcium channels) with an IC50 of approximately 20 µM.[9] This interaction is preferential over its binding to ryanodine receptors in that particular study.[9]

  • Effects on Cardiac Muscle Under Pathological Conditions: While generally considered less active on RyR2, Azumolene has been shown to have effects on cardiac muscle, particularly under conditions of ischemia and reperfusion, where RyR2 phosphorylation may play a role in its activity.[10][11]

Q3: My fluorescence-based calcium assay is showing high background or inconsistent readings when using this compound. How can I troubleshoot this?

A3: Fluorescence interference is a common issue with small molecules in high-throughput screening and other fluorescence-based assays.[12] Here are some steps to mitigate these effects:

  • Control for Autofluorescence: Run a control experiment with this compound in your assay medium without cells to determine if the compound itself is fluorescent at the excitation and emission wavelengths you are using.

  • Use Red-Shifted Dyes: Cellular autofluorescence is more prominent in the blue-green spectrum.[12][13] If possible, switch to a red-shifted calcium indicator dye to minimize interference from both the compound and cellular components.

  • Optimize Assay Conditions:

    • Reduce the concentration of serum and phenol red in your culture medium, as these components can contribute to background fluorescence.[12]

    • Ensure your cells are healthy and not overly confluent, as dead or dying cells can increase autofluorescence.[14]

    • Wash cells with a protein-free buffer like Hanks' Balanced Salt Solution (HBSS) before adding the dye and compound.

  • Perform a Counterscreen: If you identify hits in a primary screen, perform a secondary assay using a different detection method (e.g., a bioluminescence-based assay) to confirm that the activity is not an artifact of the fluorescence measurement.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and use of this compound.

Q1: What is the mechanism of action of this compound?

A1: this compound is a skeletal muscle relaxant that acts by inhibiting the release of calcium from the sarcoplasmic reticulum (SR).[15] Its primary molecular target is the ryanodine receptor (RyR), an intracellular calcium release channel. By binding to the RyR, Azumolene reduces the likelihood of the channel opening, thereby decreasing the amount of calcium released into the cytoplasm in response to cellular signals.[1]

Q2: How selective is this compound for the different ryanodine receptor isoforms (RyR1, RyR2, RyR3)?

A2: Azumolene is considered to be equipotent to its analog, dantrolene.[15] Studies on dantrolene have shown that it is selective for the skeletal muscle isoform (RyR1) and the brain isoform (RyR3) over the cardiac isoform (RyR2).[4][5][6] Therefore, it is highly likely that Azumolene exhibits a similar selectivity profile.

Q3: What are the key pharmacological parameters of this compound?

A3: The following table summarizes some of the reported quantitative data for this compound and its analog, dantrolene.

ParameterMoleculeTarget/SystemValueReference
EC50 AzumoleneSuppression of spontaneous Ca2+ sparks in frog skeletal muscle0.25 µM[1]
IC50 AzumoleneInhibition of [3H]PN200-110 binding to dihydropyridine receptors~20 µM[9]
IC50 DantroleneInhibition of RyR2 in the presence of calmodulin0.16 ± 0.03 µM[2][3]
IC50 DantroleneReduction of Ca2+ wave frequency in mouse cardiomyocytes (with calmodulin)0.42 ± 0.18 µM[2][3]
IC50 DantroleneReduction of Ca2+ wave amplitude in mouse cardiomyocytes (with calmodulin)0.19 ± 0.04 µM[2][3]

Experimental Protocols

Protocol 1: Intracellular Calcium Flux Assay using Fluo-8

This protocol provides a general guideline for measuring intracellular calcium changes in response to this compound using the fluorescent indicator Fluo-8.

Materials:

  • Fluo-8 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Agonist (e.g., caffeine, 4-chloro-m-cresol) to stimulate RyR channels

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading Solution Preparation: Prepare a 2X working solution of Fluo-8 AM in HBSS containing Pluronic F-127 according to the manufacturer's instructions.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Add 100 µL of the 2X Fluo-8 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • After incubation, remove the dye loading solution.

    • Wash the cells gently with 100 µL of HBSS.

    • Add 100 µL of HBSS containing the desired concentration of this compound or vehicle control to the appropriate wells.

    • Incubate for the desired pre-treatment time (e.g., 15-30 minutes) at room temperature in the dark.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for each well.

    • Add the agonist to stimulate calcium release and continue recording the fluorescence signal.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline reading (F/F0).

    • Determine parameters such as peak fluorescence, time to peak, and area under the curve to quantify the calcium response.

    • Compare the response in Azumolene-treated wells to the vehicle control wells.

Protocol 2: [3H]Ryanodine Binding Assay

This assay is used to assess the binding of compounds to the ryanodine receptor. It is based on the principle that [3H]ryanodine binds with high affinity to the open state of the RyR channel.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles or microsomes containing RyRs

  • [3H]ryanodine

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

  • Solutions with varying free Ca2+ concentrations (buffered with EGTA)

  • This compound stock solution

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing SR vesicles, binding buffer, and a fixed concentration of [3H]ryanodine.

  • Compound Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate the bound from the free [3H]ryanodine.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specifically bound [3H]ryanodine by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding.

    • Plot the specific binding as a function of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Excitation_Contraction_Coupling cluster_Membrane Sarcolemma / T-tubule cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol AP Action Potential DHPR Dihydropyridine Receptor (L-type Ca2+ Channel) AP->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Physical Coupling Ca_Cytosol Increased [Ca2+] RyR1->Ca_Cytosol Ca2+ Release Ca_SR Ca2+ Store Contraction Muscle Contraction Ca_Cytosol->Contraction Azumolene This compound Azumolene->DHPR Potential Off-Target Inhibition (at higher conc.) Azumolene->RyR1 Inhibition

Caption: Excitation-Contraction Coupling and Azumolene's Mechanism of Action.

SOCE_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Extracellular Extracellular Space RyR1_agonist RyR1 Agonist (e.g., Caffeine) RyR1 Ryanodine Receptor 1 (RyR1) RyR1_agonist->RyR1 Activation ER_Ca_depletion ER Ca2+ Depletion RyR1->ER_Ca_depletion Ca2+ Release STIM1 STIM1 ER_Ca_depletion->STIM1 Sensing Orai1 Orai1 Channel STIM1->Orai1 Activation Cytosol_Ca Increased Cytosolic [Ca2+] Orai1->Cytosol_Ca Ca2+ Influx (SOCE) Ext_Ca Extracellular Ca2+ Azumolene This compound Azumolene->Orai1 Inhibition of RyR1-coupled SOCE

Caption: Azumolene's Off-Target Effect on Store-Operated Calcium Entry (SOCE).

Troubleshooting_Workflow cluster_Fluorescence Fluorescence Troubleshooting cluster_Off_Target Off-Target Investigation Start Unexpected Experimental Result Check_Concentration Verify Azumolene Concentration and Stability Start->Check_Concentration Check_System Confirm RyR Isoform (RyR1/3 vs RyR2) Start->Check_System Check_Assay Review Assay Conditions (e.g., Calmodulin) Start->Check_Assay Fluorescence_Issue High Background/ Inconsistent Fluorescence? Start->Fluorescence_Issue Off_Target_Suspected Suspect Off-Target Effect? Start->Off_Target_Suspected Autofluorescence_Control Run Autofluorescence Control Fluorescence_Issue->Autofluorescence_Control Yes SOCE_Assay Investigate SOCE (e.g., using Thapsigargin) Off_Target_Suspected->SOCE_Assay Yes Red_Shifted_Dye Use Red-Shifted Dye Autofluorescence_Control->Red_Shifted_Dye Optimize_Media Optimize Media (No Phenol Red/Low Serum) Red_Shifted_Dye->Optimize_Media DHPR_Assay Assess DHPR Interaction SOCE_Assay->DHPR_Assay Orthogonal_Assay Perform Orthogonal Assay DHPR_Assay->Orthogonal_Assay

Caption: Troubleshooting Workflow for this compound Experiments.

References

Determining the effective dose of Azumolene Sodium in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the effective dose of Azumolene Sodium in various animal models. The information is presented in a question-and-answer format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse model of malignant hyperthermia?

For in vitro studies on isolated mouse muscles, concentrations of Azumolene ranging from 2.4 to 2.8 µM have been shown to be effective, with an IC50 for inhibiting muscle twitches in the extensor digitorum longus and soleus muscles of approximately 2.8 µM and 2.4 µM, respectively[1]. For in vivo experiments, intravenous administration is a common route.

Q2: How does the effective dose of this compound compare to dantrolene in animal models?

Studies have indicated that this compound is equipotent to dantrolene sodium in its ability to block muscle contractures induced by pharmacological agents[1]. For instance, in guinea pigs, the intravenous IC50 for decreasing twitches in the gastrocnemius muscle was found to be 1.2 ± 0.1 mg/kg for Azumolene and 1.5 ± 0.2 mg/kg for dantrolene sodium[1]. Similarly, in isolated malignant hyperthermia-susceptible porcine muscle, 6 µmol/L of Azumolene was equipotent to dantrolene in inhibiting hypercontractility[2].

Q3: What is an effective intravenous dose of this compound for treating a malignant hyperthermia crisis in pigs?

An intravenous dose of 2 mg/kg Azumolene has been shown to be effective in reversing malignant hyperthermia crises in susceptible pigs. This dose was administered after the induction of a hypermetabolic crisis and resulted in the attenuation of clinical signs and survival of the animals.

Q4: Are there any established doses of this compound for exertional heat stroke models?

While direct studies on Azumolene for exertional heat stroke are limited, research on the analogous compound, dantrolene, can provide guidance. Pre-treatment with dantrolene at doses of 1.5 mg/kg and 3 mg/kg intravenously has been shown to reduce the severity of exertional heat stroke signs in sheep[3]. In a canine model of non-exertional heatstroke, a 5 mg/kg intravenous dose of dantrolene was investigated[4]. Researchers should consider these dose ranges as a starting point for Azumolene, keeping in mind its equipotency to dantrolene.

Q5: Is there any information on the use of this compound in animal models of neurological disorders?

Currently, there is a lack of specific studies determining the effective dose of this compound in animal models of neurological disorders. However, dantrolene has been investigated for its neuroprotective effects in models of ischemia-reperfusion injury in the brain[5]. Given the similar mechanism of action, researchers may consider exploring doses of Azumolene in ranges similar to those used for dantrolene in neurological models, with appropriate dose-finding studies.

Troubleshooting Guide

Issue 1: Inconsistent results in in vitro muscle contracture assays.

  • Possible Cause: Variability in muscle preparation or incubation conditions.

  • Troubleshooting Steps:

    • Ensure consistent dissection of muscle strips, aiming for a uniform size of 20-25 mm in length[6].

    • Maintain the temperature of the tissue bath at a constant 37°C[6].

    • Use freshly prepared Krebs-Ringer solution with the correct ionic composition and a pH between 7.35 and 7.45[6].

    • Allow for a sufficient equilibration period for the muscle tissue in the bath before adding Azumolene or challenging agents.

Issue 2: Difficulty in dissolving this compound for injection.

  • Possible Cause: Although Azumolene is significantly more water-soluble than dantrolene, issues can still arise with certain formulations or concentrations[7].

  • Troubleshooting Steps:

    • Prepare aqueous solutions of this compound at room temperature[7].

    • If using a powder form, ensure it is fully dissolved before administration. Sonication may aid in dissolution.

    • For intravenous administration, use a sterile, aqueous vehicle. The mobile phase used in one study for high-performance liquid chromatography consisted of a methanol-water mixture (75:25, v/v) with the pH adjusted to 3.0 with formic acid, which may provide insights into solubility characteristics[7].

Issue 3: Adverse effects observed at higher doses in rats.

  • Possible Cause: Dose-dependent toxicity.

  • Troubleshooting Steps:

    • A toxicological study in rats using repeated intraperitoneal administration showed that a dose of 10 mg/kg/day for 14 days induced a reversible perivascular inflammatory reaction in the liver and non-diffuse necrosis of skeletal muscle[8].

    • Lower doses of 1 and 2.5 mg/kg/day did not produce these effects[8].

    • If adverse effects are observed, consider reducing the dose or the frequency of administration.

    • Closely monitor animals for any signs of toxicity, including changes in weight, food and water consumption, and general behavior[8].

Data Presentation

Table 1: Effective Doses of this compound in Malignant Hyperthermia Models

Animal ModelAdministration RouteEffective Dose/ConcentrationOutcome
Mouse (in vitro)Bath applicationIC50: 2.4 - 2.8 µMInhibition of muscle twitch[1]
Guinea PigIntravenousIC50: 1.2 ± 0.1 mg/kgDecrease in muscle twitch[1]
PigIntravenous2 mg/kgReversal of malignant hyperthermia crisis
Pig (in vitro)Bath application6 µmol/LInhibition of hypercontractility[2]

Table 2: Doses of Dantrolene Investigated in Exertional Heat Stroke Models (for reference)

Animal ModelAdministration RouteDoseOutcome
SheepIntravenous1.5 - 3 mg/kg (pretreatment)Reduced severity of heat stroke signs[3]
DogIntravenous5 mg/kgInvestigated for treatment of non-exertional heatstroke[4]

Experimental Protocols

Protocol 1: In Vitro Muscle Contracture Test for Malignant Hyperthermia

This protocol is adapted from standard procedures for evaluating muscle contractility in response to triggering agents and the effect of inhibitory drugs like Azumolene.

  • Muscle Biopsy: Obtain a muscle sample (e.g., vastus lateralis) from the animal model. The sample should be approximately 5 cm long and 2 cm in diameter[9].

  • Muscle Preparation: Immediately place the excised muscle in pre-oxygenated Krebs-Ringer solution. Under a dissecting microscope, prepare small muscle bundles (20-25 mm in length)[6][9].

  • Mounting: Mount the muscle strips in experimental chambers filled with Krebs-Ringer solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2[6].

  • Equilibration: Allow the muscle to equilibrate in the chamber under a resting tension until a stable baseline is achieved.

  • Azumolene Incubation: For preventative studies, incubate the muscle with the desired concentration of this compound for a specified period.

  • Challenge: Introduce a triggering agent, such as caffeine (e.g., 2 mmol/L) or halothane (e.g., 3%), into the bath[2].

  • Data Recording: Record the isometric force of muscle contraction. A positive contracture is a sustained increase in baseline force.

  • Reversal Studies: To test the reversal effect, add Azumolene after a contracture has been induced by the triggering agent.

Protocol 2: Intravenous Administration of this compound in a Porcine Model of Malignant Hyperthermia

This protocol outlines the in vivo administration of Azumolene to treat a malignant hyperthermia crisis.

  • Animal Preparation: Anesthetize a malignant hyperthermia-susceptible pig using a non-triggering anesthetic agent.

  • Induction of Malignant Hyperthermia: Administer a triggering agent, such as halothane inhalation, to induce a malignant hyperthermia crisis[10]. Monitor for clinical signs like increased end-tidal CO2, muscle rigidity, and a rapid rise in body temperature.

  • Azumolene Administration: Once a malignant hyperthermia crisis is confirmed, administer this compound intravenously. A dose of 2 mg/kg has been shown to be effective.

  • Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, body temperature, and end-tidal CO2, to assess the reversal of the crisis.

  • Supportive Care: Provide supportive care as needed, such as active cooling and administration of intravenous fluids.

Visualizations

Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR1 Ryanodine Receptor 1 (RyR1) Ca_Cytosol Cytosolic Ca²⁺ RyR1->Ca_Cytosol Increased Ca_Store Ca²⁺ Store Ca_Store->RyR1 Release Contraction Muscle Contraction Ca_Cytosol->Contraction Triggers Azumolene This compound Azumolene->RyR1 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Select Animal Model (e.g., MH-susceptible pig) induce Induce Condition (e.g., Administer Halothane) start->induce confirm Confirm Onset of Crisis (Monitor Vital Signs) induce->confirm administer Administer this compound (IV) (e.g., 2 mg/kg) confirm->administer Crisis Confirmed monitor Monitor for Reversal of Symptoms administer->monitor end End: Assess Efficacy monitor->end

References

Azumolene Sodium storage conditions to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azumolene Sodium. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound to ensure its potency?

To maintain the potency and stability of solid this compound, it is recommended to store it under the following conditions. For long-term storage, a temperature of -20°C is advised.[1][2] For short-term storage, ranging from days to weeks, a temperature of 0-4°C in a dry and dark environment is suitable.[2] The compound is generally shipped at ambient temperatures, as it is considered stable for a few weeks under normal shipping conditions.[2][3]

Q2: My vial of solid this compound was left at room temperature for a few days. Is it still usable?

This compound is known to be stable for several weeks at room temperature during shipping.[2][3] Therefore, a brief period of a few days at ambient temperature is unlikely to affect its potency. For extended periods, it is crucial to adhere to the recommended long-term storage conditions of -20°C.

Q3: How should I store reconstituted this compound solutions?

Information specific to the storage of reconstituted this compound is limited. However, based on its analog, Dantrolene Sodium, it is recommended to use reconstituted solutions within 6 hours.[4] If immediate use is not possible, store the solution protected from direct light at a controlled room temperature between 15°C and 30°C.[4] It is crucial to avoid acidic solutions for reconstitution.[4]

Q4: Is this compound sensitive to light?

Yes, it is recommended to protect this compound from direct light, especially when in solution.[4] This precaution is based on handling procedures for its analog, Dantrolene Sodium, which must be protected from direct light.[4]

Q5: What solvents can I use to dissolve this compound?

This compound is soluble in DMSO.[2] While it is noted to be more water-soluble than its analog Dantrolene, its solubility in water is still limited.[5][6][7][8] For in vivo studies, a homogeneous suspension can be prepared in CMC-Na.[1][3]

Troubleshooting Guide

Issue: I am observing unexpected results or a lack of efficacy in my experiments with this compound.

This issue could be related to the potency of your this compound. The following troubleshooting workflow can help you identify the potential cause.

Azumolene_Potency_Troubleshooting start Unexpected Experimental Results check_storage Verify Storage Conditions of Solid Compound start->check_storage check_solution_prep Review Solution Preparation and Storage start->check_solution_prep improper_solid_storage Improper Solid Storage? (e.g., prolonged room temp, moisture) check_storage->improper_solid_storage improper_solution_storage Improper Solution Handling? (e.g., prolonged storage, light exposure) check_solution_prep->improper_solution_storage assess_potency Consider Potency Assessment (see Experimental Protocols) improper_solid_storage->assess_potency Yes continue_experiment Continue Experiment improper_solid_storage->continue_experiment No revise_protocol Revise Solution Handling Protocol improper_solution_storage->revise_protocol Yes improper_solution_storage->continue_experiment No order_new Order New Compound assess_potency->order_new revise_protocol->continue_experiment

Caption: Troubleshooting workflow for this compound potency issues.

Data Summary

The following table summarizes the recommended storage and handling conditions for this compound to maintain its potency.

ParameterSolid this compoundReconstituted this compound Solution
Long-Term Storage -20°C[1][2]Not recommended
Short-Term Storage 0-4°C (days to weeks)[2]15-30°C, protected from light (use within 6 hours)[4]
Shipping Condition Ambient temperature[2][3]N/A
Light Sensitivity Store in the dark[2]Protect from direct light[4]
Recommended Solvents DMSO[2]Sterile water (for injection, limited solubility)[5][6][7][8], DMSO

Experimental Protocols

Protocol: Assessment of this compound Potency using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity and concentration of this compound, which are indicators of its potency. This method is based on a published analytical procedure.[5]

Materials:

  • This compound sample

  • Methanol (LC grade)

  • Ultrapurified water

  • Formic acid

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water in a 75:25 (v/v) ratio. Adjust the pH to 3.0 with formic acid.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of standard solutions at different concentrations (e.g., 5.0, 7.0, 9.0, 11.0, 13.0, and 15.0 µg/mL) by diluting the stock solution with the mobile phase.[5]

  • Sample Solution Preparation: Prepare a solution of your this compound sample in the mobile phase at a concentration that falls within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)[5]

    • Mobile Phase: Methanol:Water (75:25, v/v), pH 3.0[5]

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 20 µL[5]

    • Detection Wavelength: 340 nm[5]

    • Temperature: Room temperature (25°C)[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The retention time for this compound is approximately 4.25 minutes.[5] Create a standard curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of your sample by interpolating its peak area on the standard curve. Purity can be assessed by the presence of any degradation peaks.

Signaling Pathway

Azumolene is an analog of Dantrolene and acts as a modulator of the ryanodine receptor (RyR), which is a critical component of the calcium release machinery in muscle cells.[3] It is used in the context of malignant hyperthermia, a condition triggered by certain anesthetics leading to excessive calcium release from the sarcoplasmic reticulum. Azumolene is thought to inhibit this abnormal calcium release.

Azumolene_Signaling_Pathway trigger Malignant Hyperthermia Trigger (e.g., Halothane) ryr1 Ryanodine Receptor 1 (RyR1) on Sarcoplasmic Reticulum trigger->ryr1 Activates ca_release Excessive Ca2+ Release ryr1->ca_release Mediates muscle_hypermetabolism Muscle Hypermetabolism & Contraction ca_release->muscle_hypermetabolism azumolene This compound azumolene->ryr1 Inhibits

Caption: Mechanism of action of this compound in malignant hyperthermia.

References

Addressing autofluorescence of Azumolene Sodium in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing autofluorescence associated with Azumolene Sodium in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

Autofluorescence is the natural emission of light by biological structures or compounds, including certain drugs like this compound, when they are excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your probes or labels, leading to a low signal-to-noise ratio and potentially inaccurate results.[1]

Q2: Does this compound exhibit autofluorescence?

Yes, this compound has been shown to absorb light in the ultraviolet (UV) range, with an absorption peak at 339 nm.[2] While its complete emission spectrum is not fully characterized in publicly available literature, this absorption profile suggests that it has the potential to fluoresce, particularly in the blue to green spectrum, which can overlap with commonly used fluorophores.

Q3: What are the common sources of autofluorescence in a typical imaging experiment?

Besides the compound of interest, autofluorescence can originate from several sources within the biological sample and the experimental setup. Endogenous sources include molecules like NADH, FAD, collagen, and elastin.[3][4][5] Experimental procedures, such as the use of aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde), can also induce autofluorescence.[3][6]

Q4: How can I determine if this compound is causing autofluorescence in my experiment?

The most straightforward method is to include an "unstained" control in your experimental setup. This control should contain your cells or tissue treated with this compound but without any fluorescent labels. Imaging this sample using the same settings as your fully stained samples will reveal the contribution of this compound to the overall background fluorescence.[7]

Q5: Can I completely eliminate autofluorescence?

Complete elimination is often not possible. The goal is to reduce autofluorescence to a level where it no longer significantly interferes with the detection of your specific signal. A combination of optimized experimental protocols, chemical treatments, and image analysis techniques can effectively manage autofluorescence.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating autofluorescence when using this compound in your imaging studies.

Step 1: Characterize the Autofluorescence

Before attempting to reduce autofluorescence, it is crucial to understand its spectral properties in your specific experimental context.

Experimental Protocol: Spectral Characterization of this compound Autofluorescence

  • Prepare a Control Sample: Prepare a sample of your cells or tissue treated with this compound at the working concentration you intend to use in your experiments. Do not add any other fluorescent dyes or antibodies.

  • Acquire a Lambda Scan: Using a confocal microscope with a spectral detector, perform a lambda scan. This involves exciting the sample at various wavelengths (e.g., 405 nm, 488 nm, 561 nm) and collecting the emission spectrum across the visible range.

  • Analyze the Spectrum: The resulting emission spectrum will reveal the peak emission wavelength(s) of this compound's autofluorescence under your experimental conditions. This information is critical for selecting appropriate fluorophores for your specific markers of interest.

Step 2: Implement Protocol Optimization Strategies

Simple modifications to your experimental protocol can significantly reduce autofluorescence from various sources.

StrategyRecommendationRationale
Fixation Method Use fresh, high-quality paraformaldehyde (PFA) for the shortest duration necessary for adequate fixation. Consider using an organic solvent like ice-cold methanol or ethanol as an alternative to aldehyde-based fixatives.[7]Aldehyde fixatives, especially glutaraldehyde, are a major source of autofluorescence. Reducing fixation time or switching to a non-aldehyde fixative can minimize this background.[3][6]
Fluorophore Selection Choose fluorophores with emission spectra in the red to far-red region (e.g., Alexa Fluor 647, Cy5).Autofluorescence from biological tissues and many small molecules is often strongest in the blue and green regions of the spectrum. Shifting to longer wavelength fluorophores can improve the signal-to-noise ratio.[3][7]
Reduce this compound Concentration If possible, titrate the concentration of this compound to the lowest effective dose for your biological question.A lower concentration of the compound will likely result in lower autofluorescence.
Step 3: Employ Chemical Quenching Methods

Several chemical treatments can be applied to your samples to quench autofluorescence.

Comparison of Common Autofluorescence Quenching Agents

Quenching AgentTarget AutofluorescenceProtocol SummaryConsiderations
Sodium Borohydride Aldehyde-induced autofluorescenceTreat fixed samples with a freshly prepared solution of 0.1% sodium borohydride in PBS for 10-30 minutes at room temperature.[1]Can have variable effects and may impact antigenicity.[3]
Sudan Black B Lipofuscin and other lipophilic sourcesIncubate samples in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes, followed by thorough washing.Can introduce a dark precipitate and may have its own fluorescence in the far-red channel.[3]
Commercial Reagents Broad-spectrum autofluorescenceFollow the manufacturer's instructions for commercially available kits like TrueVIEW™ or TrueBlack™.[3]Generally effective but can be more expensive.

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Fix and Permeabilize: Fix and permeabilize your cells or tissue according to your standard protocol.

  • Prepare Solution: Immediately before use, dissolve sodium borohydride in ice-cold PBS to a final concentration of 0.1%.

  • Incubate: Cover the samples with the sodium borohydride solution and incubate for 10-30 minutes at room temperature.

  • Wash: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your immunofluorescence or other staining protocol.

Step 4: Utilize Advanced Imaging and Analysis Techniques

If autofluorescence remains a significant issue, advanced imaging techniques can be employed.

Spectral Unmixing

Spectral imaging and linear unmixing are powerful computational techniques that can separate the emission spectra of multiple fluorophores, including the autofluorescence signal from this compound.[8][9]

Workflow for Spectral Unmixing

A Acquire Reference Spectra B Image Unstained Sample (this compound only) A->B C Image Singly Stained Samples (each fluorophore) A->C E Apply Linear Unmixing Algorithm B->E C->E D Acquire Image of Multi-labeled Sample D->E F Separated Images of Each Fluorophore and Autofluorescence E->F cluster_0 Normal Excitation-Contraction Coupling cluster_1 Mechanism of this compound A Muscle Fiber Depolarization B DHPR Activation A->B C RyR1 Opening B->C D Ca²⁺ Release from SR C->D E Muscle Contraction D->E F This compound G Inhibition of RyR1 F->G G->C Start High Background Fluorescence Observed Q1 Is Autofluorescence from this compound Suspected? Start->Q1 A1 Run Unstained Control (this compound only) Q1->A1 Yes Q2 Is Autofluorescence Significant? A1->Q2 A2 Optimize Protocol: - Change Fixation - Use Far-Red Fluorophores Q2->A2 Yes End Image with Acceptable Signal-to-Noise Q2->End No Q3 Is Autofluorescence Still an Issue? A2->Q3 A3 Apply Chemical Quenching: - Sodium Borohydride - Sudan Black B Q3->A3 Yes Q3->End No Q4 Is Background Still High? A3->Q4 A4 Use Spectral Unmixing Q4->A4 Yes Q4->End No A4->End

References

Controlling for vehicle effects in Azumolene Sodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azumolene Sodium, with a specific focus on controlling for the effects of experimental vehicles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a water-soluble, direct-acting skeletal muscle relaxant and an analog of dantrolene.[1][2][3] Its primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) in muscle cells. It achieves this by modulating the ryanodine receptor (RyR) Ca2+ release channel, which effectively uncouples muscle excitation from contraction.[4][5] Azumolene has been shown to be equipotent to dantrolene in inhibiting muscle contractures and is investigated for treating conditions like malignant hyperthermia.[2][3]

Q2: Why is a vehicle control group essential in this compound experiments?

A vehicle control group is a critical baseline in experimental design. This group receives the same solvent or carrier (the "vehicle") used to dissolve this compound, but without the drug itself.[6][7] This is crucial because vehicles, such as Dimethyl Sulfoxide (DMSO) or ethanol, can have their own biological effects.[8][9][10] For instance, DMSO has been shown to alter cell growth and membrane permeability.[8][9][11][12][13] Without a vehicle control, it is impossible to determine if an observed effect is due to this compound or the vehicle itself. The true effect of Azumolene is the difference between the 'Azumolene + Vehicle' group and the 'Vehicle-only' group.[14]

Q3: What are common vehicles for this compound and what are their potential effects?

While this compound has significantly better water solubility than its parent compound, dantrolene,[1][3][15] organic solvents are sometimes required for creating concentrated stock solutions. The choice of vehicle can impact experimental outcomes.

VehicleCommon ConcentrationPotential Confounding EffectsCitations
Aqueous Solutions VariesAs the most biologically neutral option, this is preferred when possible. Sodium Azumolene is noted to be many times more water-soluble than dantrolene.[15]
DMSO (Dimethyl Sulfoxide) Typically < 0.5% (v/v)Can induce membrane pore formation, affect cell proliferation, and act as a differentiation inductor. Effects are dose-dependent.[8][9][11][12]
Ethanol Typically < 0.1% (v/v)Can stimulate proliferation in certain cell lines (e.g., MCF-7) and may have other metabolic or neuroactive effects.[10]
CMC-Na (Carboxymethylcellulose Sodium) VariesOften used for creating homogenous suspensions for in vivo studies. Generally considered inert but requires careful preparation.[16]

Troubleshooting Guide

Problem: My vehicle control group shows a significant biological effect compared to the untreated (naïve) control group.

  • Cause: This indicates that the vehicle itself is active in your experimental model at the concentration used. This is a common observation, for example, with DMSO affecting cell viability or proliferation.[8][11]

  • Solution 1 (Lower Concentration): Determine the highest concentration of the vehicle that does not produce a significant effect in your model (a dose-response curve for the vehicle). Reduce the vehicle concentration in your experiments to this non-effective level.

  • Solution 2 (Change Vehicle): If reducing the concentration is not feasible due to the solubility limits of Azumolene, switch to a more inert vehicle. If using DMSO, consider ethanol or an aqueous-based formulation if your required concentration allows.

  • Solution 3 (Acknowledge and Isolate): If neither of the above is possible, you must proceed by acknowledging the vehicle's effect. The critical comparison is not between the treated group and the untreated group, but between the Azumolene-treated group and the vehicle-only group . The difference between these two groups represents the true effect of Azumolene.

Problem: I am observing high variability or inconsistent results in my Azumolene-treated groups.

  • Cause 1 (Precipitation): Azumolene, though water-soluble, may precipitate out of solution if a concentrated stock (e.g., in DMSO) is diluted too rapidly into an aqueous buffer or media.

  • Solution 1: When diluting the stock, add it drop-wise to the aqueous solution while vortexing or stirring vigorously to prevent localized high concentrations and precipitation. Visually inspect the final solution for any signs of precipitate.

  • Cause 2 (Vehicle Degradation/Interaction): The vehicle may be unstable over the course of your experiment or could be interacting with components in your culture media.

  • Solution 2: Prepare fresh dilutions of Azumolene and the vehicle control from stock solutions immediately before each experiment. Ensure the final vehicle concentration is consistent across all relevant groups.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound in a DMSO Vehicle for In Vitro Assays

  • Stock Solution (e.g., 10 mM):

    • Weigh the required amount of this compound powder.

    • Add pure, sterile-filtered DMSO to achieve a 10 mM concentration.

    • Mix thoroughly using a vortexer until fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a stock solution aliquot.

    • Perform serial dilutions in sterile cell culture medium or buffer to reach the final desired concentration.

    • Crucially, prepare a matching Vehicle Control solution by performing the exact same dilution steps with pure DMSO instead of the Azumolene stock.

    • For example, if the final concentration requires a 1:1000 dilution of the stock, the final DMSO concentration will be 0.1%. The vehicle control should be a 1:1000 dilution of pure DMSO in the same medium.

  • Experimental Application:

    • Group 1 (Untreated): Cells + Medium only.

    • Group 2 (Vehicle Control): Cells + Medium with 0.1% DMSO.

    • Group 3 (Azumolene): Cells + Medium with Azumolene and 0.1% DMSO.

Visualizations and Pathways

Experimental Workflow for Vehicle Control

The diagram below illustrates the essential groups for a properly controlled experiment to isolate the specific effects of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Experimental Population (e.g., Cell Culture, Animal Cohort) B Group 1: Untreated Control A->B C Group 2: Vehicle Control (e.g., 0.1% DMSO) A->C D Group 3: Azumolene Treatment (Drug + Vehicle) A->D E Baseline Measurement B->E Compare F Effect of Vehicle C->F Compare G Gross Effect of Drug + Vehicle D->G Compare H Net Effect of Azumolene = (Group 3 - Group 2) F->H Calculate G->H Calculate

Caption: Workflow demonstrating the correct use of a vehicle control.

This compound Mechanism of Action

This diagram shows the signaling pathway through which Azumolene inhibits muscle contraction.

G cluster_0 Muscle Cell cluster_1 SR Sarcoplasmic Reticulum (SR) (Intracellular Ca²⁺ Store) RyR Ryanodine Receptor (RyR1 Channel) Ca_Release Ca²⁺ Release RyR->Ca_Release Mediates Contraction Muscle Contraction Ca_Release->Contraction Triggers Azumolene This compound Azumolene->RyR Inhibits

Caption: Azumolene's inhibition of the Ryanodine Receptor.

References

Technical Support Center: Optimizing Azumolene Sodium in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Azumolene Sodium in your research. This resource provides troubleshooting guidance and frequently asked questions to help you optimize the incubation time of this compound for your specific cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a skeletal muscle relaxant and a more water-soluble analog of dantrolene.[1][2][3][4] Its primary mechanism of action is the inhibition of ryanodine receptors (RyRs) on the sarcoplasmic or endoplasmic reticulum.[5][6] This inhibition decreases the release of calcium (Ca2+) from intracellular stores into the cytoplasm.[5][6] Studies have shown that Azumolene distinguishes between different modes of store-operated calcium entry (SOCE), inhibiting the component coupled to RyR1 activation.[7][8]

Q2: What is a typical starting concentration for this compound in cell-based assays?

Based on in vitro studies, a typical effective concentration of this compound ranges from 2 µM to 10 µM.[2] For example, a concentration of 10 µM was effective in blocking caffeine-induced contractures in mouse skeletal muscle, and 6 µM inhibited hypercontractility in porcine skeletal muscle.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How does the optimal incubation time for this compound vary with different cell types and assays?

The optimal incubation time is highly dependent on the cell type, the specific assay, and the desired endpoint. Factors that can influence the ideal incubation period include:

  • Cellular uptake and metabolism: The rate at which cells absorb and potentially metabolize this compound can vary.

  • Signaling pathway kinetics: The time required to observe a significant change in the downstream signaling pathway being measured will differ between assays.[9]

  • Cell doubling time: For longer-term assays, the proliferation rate of the cell line is a crucial consideration.[10]

A time-course experiment is essential to determine the optimal incubation time for your specific experimental conditions.[11]

Q4: Can long incubation times with this compound lead to cytotoxicity?

Yes, as with many chemical compounds, prolonged exposure or high concentrations of this compound can potentially lead to cytotoxicity. It is crucial to perform a cell viability assay in parallel with your primary experiment to ensure that the observed effects are not due to cell death.[12]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time with a Time-Course Experiment

This protocol outlines a method to determine the most effective incubation time for this compound in your cell-based assay.

1. Cell Seeding:

  • Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent by the final time point of your experiment.[13]

2. Compound Preparation:

  • Prepare a stock solution of this compound. This compound is noted for being significantly more water-soluble than its analog, dantrolene.[1][4]
  • Dilute the stock solution to the desired final concentration in your cell culture medium. Include a vehicle control (the solvent used for the stock solution) for comparison.

3. Treatment and Incubation:

  • Add the this compound solution and the vehicle control to your cells.
  • Incubate the plate at 37°C in a CO2 incubator for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours). The selection of time points should be based on the expected kinetics of the biological process you are studying.[9]

4. Assay Endpoint Measurement:

  • At each designated time point, perform your specific cell-based assay to measure the desired outcome (e.g., changes in intracellular calcium, gene expression, or protein activity).

5. Data Analysis:

  • For each time point, compare the results from the this compound-treated cells to the vehicle-treated cells. The optimal incubation time is the shortest duration that produces a robust and statistically significant effect.

Protocol 2: Assessing Cell Viability

This protocol should be run in parallel with your primary experiment to ensure that the observed effects of this compound are not due to cytotoxicity.

1. Experimental Setup:

  • Use the same cell seeding density, this compound concentrations, and incubation times as in your primary experiment.

2. Viability Assay:

  • At each time point, measure cell viability using a standard method such as an MTT, MTS, or a resazurin-based assay.[14][15] Alternatively, assays that measure ATP content can be used as an indicator of viable cells.[14]

3. Data Interpretation:

  • Compare the viability of treated cells to the vehicle control. If a significant decrease in viability is observed at a specific concentration and incubation time, consider using a lower concentration or a shorter incubation time in your primary assay.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Time Ranges for this compound

Cell Type/SystemRecommended Starting ConcentrationSuggested Incubation Time RangeReference
Mouse Skeletal Muscle Fibers2.4 - 2.8 µM (IC50)Not Specified[2]
Human Malignant Hyperthermia Susceptible Skeletal Muscle10 µMNot Specified[2]
Porcine Malignant Hyperthermia Susceptible Muscle6 µMNot Specified[3]
General Cell-Based Assays1 - 10 µM1 - 48 hoursGeneral Guidance

Table 2: Example Data from a Time-Course Experiment

This table illustrates hypothetical results from a time-course experiment measuring the inhibition of a specific signaling pathway by 10 µM this compound.

Incubation Time (Hours)% Inhibition (Mean ± SD)Cell Viability (% of Control)Notes
115 ± 4.598%Minimal effect observed.
445 ± 6.297%Significant inhibition begins.
878 ± 5.195%Near-maximal effect.
1282 ± 4.894%Effect plateaus.
2485 ± 5.588%No significant increase in effect, slight decrease in viability.
4886 ± 6.075%Significant decrease in cell viability.
Based on this example data, an incubation time of 8-12 hours would be optimal.

Visualizations

Azumolene_Mechanism_of_Action cluster_ER ER Endoplasmic Reticulum (ER) RyR Ryanodine Receptor (RyR) Ca_Store Ca2+ Store Azumolene This compound Azumolene->RyR Inhibits Cytoplasm Cytoplasm Ca_Store->Cytoplasm Ca2+ Release Ca_Release Ca2+ Release Experimental_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells prepare_compound Prepare this compound and vehicle control seed_cells->prepare_compound treat_cells Add compounds to cells prepare_compound->treat_cells incubate Incubate for various time points (e.g., 1, 4, 8, 12, 24, 48h) treat_cells->incubate measure_endpoint Measure assay endpoint incubate->measure_endpoint measure_viability Measure cell viability incubate->measure_viability analyze Analyze data and determine optimal time measure_endpoint->analyze measure_viability->analyze end End analyze->end Troubleshooting_Guide start Issue Encountered no_effect No effect of Azumolene observed start->no_effect No toxicity High cell toxicity observed start->toxicity Yes cause_no_effect1 Incubation time too short? no_effect->cause_no_effect1 Possible Cause cause_no_effect2 Concentration too low? no_effect->cause_no_effect2 Possible Cause cause_no_effect3 Cell line insensitive? no_effect->cause_no_effect3 Possible Cause cause_toxicity1 Incubation time too long? toxicity->cause_toxicity1 Possible Cause cause_toxicity2 Concentration too high? toxicity->cause_toxicity2 Possible Cause solution_no_effect1 Increase incubation time (Perform time-course) cause_no_effect1->solution_no_effect1 Solution solution_no_effect2 Increase concentration (Perform dose-response) cause_no_effect2->solution_no_effect2 Solution solution_no_effect3 Use positive control for RyR modulation cause_no_effect3->solution_no_effect3 Solution solution_toxicity1 Decrease incubation time cause_toxicity1->solution_toxicity1 Solution solution_toxicity2 Decrease concentration cause_toxicity2->solution_toxicity2 Solution

References

Validation & Comparative

Azumolene Sodium vs. Dantrolene: A Comparative Analysis of Efficacy in Malignant Hyperthermia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder characterized by a hypermetabolic state triggered by certain anesthetics.[1][2] Dantrolene sodium has long been the only specific treatment for this crisis.[1][3] However, its low water solubility presents challenges in emergency situations.[4] This guide provides a detailed comparison of the efficacy of dantrolene and a more water-soluble analogue, azumolene sodium, based on available experimental data.

Executive Summary

Experimental evidence from in-vitro and in-vivo models demonstrates that this compound is equipotent to dantrolene sodium in preventing and reversing the manifestations of malignant hyperthermia.[4][5] The primary advantage of azumolene is its approximately 30-fold greater water solubility, which could offer a significant clinical advantage in the rapid preparation and administration required during an MH crisis.[4][6] Both drugs exert their therapeutic effect by inhibiting calcium release from the sarcoplasmic reticulum via interaction with the ryanodine receptor (RyR1).[1][7]

Data Presentation: Quantitative Comparison of Efficacy

The following table summarizes the key quantitative data from comparative studies of azumolene and dantrolene in various malignant hyperthermia models.

ParameterThis compoundDantrolene SodiumAnimal Model/TissueStudy Highlights
In-Vitro Muscle Twitch Inhibition (IC50) 2.8 +/- 0.8 µM1.6 +/- 0.4 µMMouse Extensor Digitorum Longus MuscleNo significant difference in potency was observed between the two drugs.[4]
In-Vitro Muscle Twitch Inhibition (IC50) 2.4 +/- 0.6 µM3.5 +/- 1.2 µMMouse Soleus MusclePotency was comparable between azumolene and dantrolene.[4]
In-Vivo Muscle Twitch Inhibition (IC50) 1.2 +/- 0.1 mg/kg1.5 +/- 0.2 mg/kgGuinea Pig Gastrocnemius MuscleAzumolene and dantrolene demonstrated similar dose-dependent inhibition of muscle twitches.[4]
In-Vivo Reversal of MH Episode Effective at 2 mg/kg IVSimilar potency to dantroleneMalignant Hyperthermia-Susceptible SwineAzumolene successfully terminated all MH episodes induced by halothane and succinylcholine.[5][8]
In-Vitro Caffeine-Induced Contracture Effective at 10 µMEffective at 10 µMHuman Malignant Hyperthermia-Susceptible Skeletal MuscleBoth drugs were effective in blocking and reversing caffeine-induced muscle contractures.[4]

Signaling Pathway and Mechanism of Action

Both azumolene and dantrolene act as skeletal muscle relaxants by directly interfering with the excitation-contraction coupling process. In malignant hyperthermia, mutations in the ryanodine receptor (RyR1) lead to an uncontrolled release of calcium from the sarcoplasmic reticulum when triggered by certain anesthetic agents.[2][7] This surge in intracellular calcium initiates a hypermetabolic state. Azumolene and dantrolene bind to the RyR1 receptor, inhibiting the release of calcium and thereby attenuating the catastrophic cascade of events.[1][9]

G cluster_membrane Sarcolemma & Sarcoplasmic Reticulum cluster_drugs Therapeutic Intervention cluster_effects Pathophysiological Effects Trigger Triggering Agents (e.g., Halothane) RyR1 Mutated Ryanodine Receptor (RyR1) Trigger->RyR1 Activates Cyt_Ca Increased Cytosolic Ca2+ RyR1->Cyt_Ca Uncontrolled Ca2+ Release SR_Ca Sarcoplasmic Reticulum Ca2+ Store SR_Ca->RyR1 Contraction Sustained Muscle Contraction Cyt_Ca->Contraction Azumolene This compound Azumolene->RyR1 Inhibits Dantrolene Dantrolene Sodium Dantrolene->RyR1 Inhibits Metabolism Hypermetabolism Contraction->Metabolism Heat Heat Production Metabolism->Heat Acidosis Acidosis Metabolism->Acidosis

Caption: Mechanism of action for Azumolene and Dantrolene in Malignant Hyperthermia.

Experimental Protocols

In-Vivo Malignant Hyperthermia Swine Model

A commonly utilized and well-accepted model for studying MH involves the use of susceptible swine.[10]

Objective: To evaluate the efficacy of a test compound in reversing a fulminant MH crisis.

Methodology:

  • Animal Model: Malignant hyperthermia-susceptible (MHS) pigs (e.g., Landrace x Large White x Pietran crossbreed) are used.[8] Susceptibility is often confirmed via a caffeine and halothane contracture test on biopsied muscle tissue.[8]

  • Anesthesia and Monitoring: Anesthesia is induced and maintained with non-triggering agents. Vital signs, including end-tidal CO2, arterial blood gases (pH, PCO2, HCO3), core body temperature, and cardiac rhythm, are continuously monitored.[8]

  • Induction of MH Crisis: A hypermetabolic crisis is induced by the combined administration of a volatile anesthetic like halothane (e.g., 1.5% inhaled) and a depolarizing muscle relaxant such as succinylcholine (e.g., 2.5 mg/kg IV).[8]

  • Treatment Administration: Once the clinical signs of an MH crisis are observed (e.g., respiratory acidosis, fever, muscle rigidity, cardiac arrhythmias), the test compound (azumolene or dantrolene) is administered intravenously at a specified dose (e.g., 2 mg/kg).[8]

  • Outcome Measures: The primary outcome is the successful reversal of the MH episode, as evidenced by the normalization of physiological parameters (e.g., pH, PCO2, heart rate, muscle tone) and survival of the animal.[8]

G start Select MHS Pig anesthesia Induce Trigger-Free Anesthesia start->anesthesia monitoring Establish Baseline Monitoring anesthesia->monitoring trigger Administer Halothane & Succinylcholine monitoring->trigger crisis Onset of MH Crisis (Observe Signs) trigger->crisis treatment Administer IV Azumolene or Dantrolene crisis->treatment assess Monitor for Reversal of MH Signs treatment->assess end Successful Reversal & Survival assess->end

Caption: Experimental workflow for in-vivo MH swine model.

In-Vitro Muscle Contracture Assay

This assay is used to determine the potency of drugs in inhibiting muscle contraction.

Objective: To quantify the inhibitory effect of a test compound on muscle contractility.

Methodology:

  • Tissue Preparation: Skeletal muscles (e.g., extensor digitorum longus or soleus from mice, or human muscle biopsies) are isolated and mounted in a tissue bath containing a physiological salt solution.[4]

  • Stimulation: The muscle is stimulated electrically to elicit twitch responses or chemically with an agent like caffeine (e.g., 8 mM) to induce a contracture.[4]

  • Drug Application: The test compound (azumolene or dantrolene) is added to the tissue bath in increasing concentrations.

  • Measurement: The force of muscle contraction (twitch height or contracture tension) is measured.

  • Data Analysis: The concentration of the drug that inhibits the muscle response by 50% (IC50) is calculated to determine its potency.[4]

Conclusion

Based on the available data, this compound is a potent and effective agent for the management of malignant hyperthermia, demonstrating efficacy comparable to that of dantrolene sodium in established animal and in-vitro models.[4][5] Its significantly improved water solubility presents a clear advantage, potentially reducing the time to treatment in a critical care setting.[4][6] Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.

References

In Vivo Therapeutic Efficacy of Azumolene Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azumolene Sodium is a water-soluble analog of dantrolene sodium, a skeletal muscle relaxant that has been the primary treatment for malignant hyperthermia (MH) for decades.[1][2] Malignant hyperthermia is a life-threatening pharmacogenetic disorder of skeletal muscle characterized by a hypermetabolic response to certain volatile anesthetics and the depolarizing muscle relaxant succinylcholine.[1][3] The core pathology of MH involves an uncontrolled release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) via sensitized ryanodine receptor 1 (RyR1) channels.[4][5] Azumolene, like its predecessor dantrolene, functions by inhibiting this aberrant Ca2+ release.[2][4] A key advantage of Azumolene is its significantly higher water solubility (approximately 30-fold greater than dantrolene), which facilitates faster preparation and administration in emergency situations.[1][6] This guide provides a comparative summary of the in vivo validation of Azumolene's therapeutic efficacy, primarily in the context of Malignant Hyperthermia, with supporting data and experimental protocols.

Mechanism of Action: RyR1 Modulation

Azumolene exerts its therapeutic effect by directly modulating the RyR1 channel, the primary Ca2+ release channel in the skeletal muscle's sarcoplasmic reticulum. In hyperthermic syndromes like MH, the RyR1 channel becomes unstable, leading to excessive Ca2+ leakage into the cytoplasm. This triggers a cascade of events including accelerated muscle metabolism, contractures, and a rapid rise in body temperature. Azumolene is thought to bind to the RyR1 channel, stabilizing it in a closed state and thereby reducing the frequency of channel openings without affecting the duration of the openings.[4] This action effectively suppresses the uncontrolled Ca2+ release that drives the hypermetabolic crisis.[2][7]

Azumolene's Mechanism of Action on RyR1 Channel cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytoplasm Cytoplasm RyR1 Ryanodine Receptor 1 (RyR1) Ca_Cyto Low [Ca2+] RyR1->Ca_Cyto Uncontrolled Ca2+ Release Ca_SR High [Ca2+] Contraction Muscle Contraction Hypermetabolism Ca_Cyto->Contraction Activates Trigger MH Trigger (e.g., Halothane) Trigger->RyR1 Sensitizes Azumolene This compound Azumolene->RyR1 Inhibits & Stabilizes

Mechanism of Azumolene in preventing excessive Ca2+ release.

Comparative Efficacy Data

In vivo studies, particularly in malignant hyperthermia-susceptible (MHS) swine, have been crucial for validating Azumolene's efficacy. These models closely replicate the human MH crisis. The data consistently show that Azumolene is equipotent to dantrolene in reversing MH episodes.[1][8]

ParameterThis compoundDantrolene SodiumAnimal ModelKey FindingsReference
MH Episode Reversal Effective in all subjectsN/A (Historical Control)10 MHS SwineSuccessfully terminated all halothane-induced MH episodes.[8]
Potency (Twitch) IC50: 1.2 mg/kgIC50: 1.5 mg/kgGuinea PigBoth drugs showed dose-dependent decreases in muscle twitch with similar potency.[1]
Potency (Contracture) 6 µmol/L6 µmol/LPorcine MHS MuscleBoth were equipotent in inhibiting and reversing halothane- and caffeine-induced contractures.[7]

Experimental Protocols

The validation of Azumolene's efficacy relies on standardized and reproducible in vivo experimental models. Below is a detailed methodology for a typical malignant hyperthermia study in swine, which is a primary model for this condition.[3]

Objective: To assess the efficacy of intravenously administered this compound in reversing a fulminant malignant hyperthermia crisis.

Animal Model: Malignant Hyperthermia-Susceptible (MHS) Swine. These animals have a genetic predisposition that mirrors the human condition.

Experimental Workflow:

In Vivo MHS Swine Experimental Workflow A 1. Anesthesia & Monitoring (IV line, arterial line, ECG, core temperature probe) B 2. MH Trigger Induction (Administer Halothane) A->B C 3. Onset of MH Crisis (Monitor for ↑ETCO2, ↑Temp, muscle rigidity, tachycardia) B->C D 4. Intervention (Administer IV Azumolene) C->D E 5. Crisis Resolution (Monitor for normalization of physiological parameters) D->E F 6. Post-Crisis Monitoring (Observe for 24-48 hours) E->F

Workflow for testing Azumolene's efficacy in an MHS swine model.

Detailed Steps:

  • Animal Preparation & Baseline Monitoring:

    • MHS swine are anesthetized using a non-triggering agent (e.g., thiopental).

    • The animals are intubated and mechanically ventilated.

    • Invasive monitoring is established, including an arterial line for blood gas analysis and blood pressure, an intravenous (IV) catheter for drug administration, and probes to measure core body temperature and end-tidal CO2 (ETCO2).

    • Baseline physiological parameters are recorded for a stabilization period.

  • Induction of MH Crisis:

    • A potent volatile anesthetic, typically halothane, is introduced into the breathing circuit to trigger an MH episode.[7][8]

    • The onset of the MH crisis is confirmed by a rapid and sustained increase in ETCO2, rising core temperature, tachycardia, and the development of skeletal muscle rigidity.

  • Therapeutic Intervention:

    • Once a fulminant MH crisis is established, the triggering agent (halothane) is discontinued.

    • This compound is administered as an intravenous bolus. Dosing may vary, but studies have shown efficacy at doses comparable to dantrolene.[1][8]

  • Endpoint Measurement & Analysis:

    • The primary endpoint is the successful reversal of the MH episode, defined by the normalization of key physiological parameters:

      • A consistent decrease in ETCO2 and core body temperature.

      • Resolution of tachycardia and acidosis (measured via arterial blood gas).

      • Abatement of muscle rigidity.

    • The time to reversal and the total dose of Azumolene required are recorded.[8]

    • Animals are monitored for several hours to days post-crisis to check for recrudescence or other complications.

Comparison with Alternatives

The primary alternative to Azumolene is its parent compound, Dantrolene Sodium .

  • Efficacy: In vivo studies consistently demonstrate that Azumolene is equipotent to dantrolene in reversing MH crises and inhibiting muscle contractures.[1][7][8]

  • Pharmacokinetics: The most significant difference is not in efficacy but in physical properties. Azumolene's 30-fold greater water solubility is a major clinical advantage.[2][6] Dantrolene's poor solubility requires a large volume of sterile water for reconstitution and a lengthy preparation time, which can be critical in a rapidly progressing MH emergency.[6] Azumolene's formulation allows for a much faster and simpler administration process.

  • Mechanism: Both drugs share the same primary mechanism of action: inhibition of Ca2+ release from the SR by modulating the RyR1 channel.[4][7]

The in vivo evidence strongly validates the therapeutic efficacy of this compound for the treatment of malignant hyperthermia. It has been shown to be as potent and effective as the standard-of-care, dantrolene, in robust animal models that mimic the human condition.[8] The principal advantage of Azumolene lies in its superior water solubility, which streamlines its clinical use during a life-threatening emergency.[6] These findings position Azumolene as a promising and potentially superior alternative to dantrolene for managing malignant hyperthermia.

References

A Researcher's Guide to Negative Control Experiments for Azumolene Sodium Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential negative control experiments for studies involving Azumolene Sodium. Robust negative controls are critical for validating experimental findings, ensuring that observed effects are specifically attributable to this compound and not to experimental artifacts. This guide compares different negative control strategies and provides supporting experimental data and detailed protocols.

Introduction to this compound

This compound is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia.[1][2] Like dantrolene, this compound's primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) by modulating the ryanodine receptor (RyR1).[3][4] Additionally, Azumolene has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to RyR1 activation.[5] Given these specific mechanisms, it is crucial to design negative controls that can distinguish the effects of this compound from non-specific effects of the vehicle, off-target effects, and other experimental variables.

Key Negative Control Strategies

Effective negative control experiments for this compound studies should address several potential sources of error. The following table summarizes the most important negative control strategies, their rationale, and their applicability to different types of assays.

Negative Control Strategy Rationale Applicable Assays
Vehicle Control To control for the effects of the solvent used to dissolve this compound.All in vitro and in vivo assays.
Inactive Analog Control To control for off-target effects by using a structurally similar but biologically inactive molecule.All in vitro and in vivo assays.
Calcium-Insensitive Fluorophore Control To control for motion artifacts and other non-specific changes in fluorescence in calcium imaging experiments.Calcium imaging assays.
Baseline Measurement To establish a reference point before the application of any stimulus or treatment.All quantitative assays.
Sham/Untreated Control To control for the overall health and stability of the experimental system over time.All in vitro and in vivo assays.

Experimental Protocols and Data Presentation

This section provides detailed protocols for implementing key negative control experiments in common assays used to study this compound.

Vehicle Control Experiments

The vehicle is the solvent used to dissolve a drug for administration. It is essential to ensure that the vehicle itself does not have any biological effects that could be mistaken for an effect of this compound.

Experimental Protocol: Vehicle Control for In Vitro Muscle Contraction Assay

  • Prepare Solutions:

    • This compound Stock Solution: Dissolve this compound in the appropriate vehicle (e.g., sterile, deionized water or a specific buffer) to create a concentrated stock solution.

    • Vehicle Control Solution: Prepare an identical volume of the vehicle without this compound.

  • Experimental Setup:

    • Isolate skeletal muscle fibers or use cultured myotubes.

    • Divide the preparations into at least two groups: an experimental group and a vehicle control group.

  • Treatment:

    • Add the this compound solution to the experimental group to achieve the desired final concentration.

    • Add an equivalent volume of the vehicle control solution to the control group.

  • Data Acquisition:

    • Stimulate muscle contraction using a standardized method (e.g., electrical stimulation or application of an agonist like caffeine).

    • Measure the force of contraction in both groups.

  • Data Analysis:

    • Compare the contraction force in the this compound-treated group to the vehicle-treated group. A statistically significant difference would indicate a specific effect of this compound.

Data Presentation: Comparison of this compound and Vehicle Control on Muscle Contraction

Treatment Group Mean Contraction Force (mN) ± SD p-value vs. Vehicle
Vehicle Control15.2 ± 1.8-
This compound (10 µM)7.8 ± 1.2< 0.01
Inactive Analog Control

An ideal negative control is a molecule that is structurally very similar to the active drug but lacks its biological activity. For the dantrolene class of compounds, aminodantrolene has been reported to be "essentially inert" in inhibiting ryanodine binding, making it a potential candidate for an inactive analog control.[6]

Experimental Protocol: Inactive Analog Control for Calcium Imaging

  • Prepare Solutions:

    • This compound Solution: Prepare as described above.

    • Inactive Analog Solution: Prepare a solution of aminodantrolene (or another validated inactive analog) at the same concentration as the this compound solution.

    • Vehicle Control Solution: Prepare as described above.

  • Experimental Setup:

    • Load cells (e.g., myotubes) with a calcium indicator dye (e.g., Fura-2 AM).

    • Establish three experimental groups: this compound, inactive analog, and vehicle control.

  • Treatment and Data Acquisition:

    • Establish a baseline fluorescence reading for each group.

    • Add the respective treatment solutions to each group.

    • Stimulate calcium release (e.g., with caffeine or electrical stimulation).

    • Record the changes in intracellular calcium concentration by measuring fluorescence.

  • Data Analysis:

    • Compare the peak calcium transient in all three groups. A significant reduction in the calcium transient in the this compound group compared to both the inactive analog and vehicle control groups would confirm a specific inhibitory effect.

Data Presentation: Effect of this compound and an Inactive Analog on Calcium Transients

Treatment Group Peak Calcium Transient (ΔF/F₀) ± SEM p-value vs. Vehicle
Vehicle Control1.8 ± 0.2-
Inactive Analog (10 µM)1.7 ± 0.2> 0.05 (ns)
This compound (10 µM)0.9 ± 0.1< 0.01
Negative Controls for Store-Operated Calcium Entry (SOCE) Assays

Azumolene has been shown to inhibit SOCE that is coupled to RyR1 activation.[5] Negative controls are crucial to isolate and correctly interpret this effect.

Experimental Protocol: Isolating RyR1-Coupled SOCE Inhibition

  • Prepare Solutions:

    • Calcium-Free Buffer: A buffer solution without any added calcium.

    • Calcium-Containing Buffer: The same buffer with a physiological concentration of calcium (e.g., 2 mM).

    • Thapsigargin Solution: A stock solution of thapsigargin (a SERCA pump inhibitor that induces store depletion independent of RyR1).

    • Caffeine Solution: A stock solution of caffeine (an RyR1 agonist).

    • This compound Solution.

  • Experimental Setup:

    • Load cells with a calcium indicator.

    • Establish multiple experimental groups to test the effects of Azumolene on SOCE induced by different stimuli.

  • Treatment and Data Acquisition:

    • Baseline: Perfuse all cells with calcium-free buffer to establish a baseline and deplete intracellular calcium stores.

    • Stimulation:

      • Group A (RyR1-dependent SOCE): Add caffeine to the calcium-free buffer to activate RyR1.

      • Group B (RyR1-independent SOCE): Add thapsigargin to the calcium-free buffer.

    • Treatment: Add this compound or vehicle to the respective groups.

    • SOCE Measurement: Switch to a calcium-containing buffer and measure the rise in intracellular calcium, which represents SOCE.

  • Data Analysis:

    • Compare the rate and amplitude of the calcium rise upon re-addition of extracellular calcium. A specific inhibitor of RyR1-coupled SOCE, like Azumolene, should reduce the SOCE signal in the caffeine-treated group but not in the thapsigargin-treated group.

Data Presentation: this compound's Effect on Different Modes of SOCE

Stimulus Treatment SOCE Rate (ΔF/F₀/min) ± SEM p-value vs. Vehicle
CaffeineVehicle0.5 ± 0.05-
CaffeineThis compound (10 µM)0.2 ± 0.03< 0.01
ThapsigarginVehicle0.8 ± 0.07-
ThapsigarginThis compound (10 µM)0.75 ± 0.06> 0.05 (ns)

Visualizing Experimental Logic and Pathways

Graphviz diagrams can be used to clearly illustrate the signaling pathways and the logic behind the negative control experiments.

Azumolene_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR1 RyR1 Ca_SR Ca²⁺ Ca_Cytosol Ca²⁺ Ca_SR->Ca_Cytosol Release Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates Stimulus Stimulus (e.g., Caffeine) Stimulus->RyR1 Activates Azumolene Azumolene Sodium Azumolene->RyR1 Inhibits

Caption: Mechanism of action of this compound in inhibiting muscle contraction.

Negative_Control_Logic cluster_Controls Negative Controls Observed_Effect Observed Biological Effect Azumolene_Effect True effect of This compound Azumolene_Effect->Observed_Effect Vehicle_Effect Effect of Vehicle Vehicle_Effect->Observed_Effect Off_Target_Effect Off-Target Effect Off_Target_Effect->Observed_Effect Vehicle_Control Vehicle Control Vehicle_Control->Vehicle_Effect Isolates Inactive_Analog Inactive Analog Control Inactive_Analog->Off_Target_Effect Isolates

Caption: Logic of negative controls to isolate the specific effect of this compound.

SOCE_Workflow cluster_stim Stimulation Groups start Start: Cells loaded with Ca²⁺ indicator ca_free Perfuse with Ca²⁺-free buffer start->ca_free stimulate Stimulate store depletion ca_free->stimulate caffeine Caffeine (RyR1-dependent) stimulate->caffeine thapsigargin Thapsigargin (RyR1-independent) stimulate->thapsigargin treatment Add Azumolene or Vehicle ca_readd Re-add extracellular Ca²⁺ treatment->ca_readd measure Measure SOCE ca_readd->measure caffeine->treatment thapsigargin->treatment

Caption: Experimental workflow for dissecting RyR1-dependent SOCE inhibition.

By implementing these rigorous negative control experiments, researchers can confidently attribute the observed biological effects to the specific actions of this compound, thereby enhancing the validity and impact of their findings.

References

Azumolene Sodium vs. Dantrolene Sodium: A Comparative Analysis of Efficacy in Mitigating Caffeine-Induced Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of azumolene sodium and dantrolene sodium, focusing on their effects on caffeine-induced muscle contraction. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two skeletal muscle relaxants.

Introduction

Dantrolene sodium has long been the primary agent for treating malignant hyperthermia (MH), a life-threatening condition often triggered by certain anesthetics and characterized by uncontrolled skeletal muscle hypermetabolism.[1][2][3] Its mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum (SR) in muscle cells.[1][2] However, the clinical utility of dantrolene sodium is hampered by its low water solubility.[4][5] this compound, a structural analog of dantrolene, has been developed as a more water-soluble alternative.[5][6][7] This guide examines the comparative efficacy of azumolene and dantrolene in a classic in vitro model of muscle contraction induced by caffeine.

Mechanism of Action: Inhibition of Calcium Release

Both azumolene and dantrolene are direct-acting skeletal muscle relaxants that target the excitation-contraction coupling process.[2][6] Their primary mechanism involves the inhibition of calcium (Ca2+) release from the sarcoplasmic reticulum, a critical step for muscle contraction.[2][6] They are believed to exert their effects by modulating the ryanodine receptor (RyR1), the main calcium release channel on the SR membrane.[2][8] By reducing the amount of intracellular calcium available to bind to troponin, these drugs effectively uncouple the electrical stimulation of the muscle from its mechanical contraction.[1]

dot

cluster_Sarcolemma Sarcolemma & T-tubule cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Sarcoplasm AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Activates Ca_cyto Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Troponin Troponin Ca_cyto->Troponin Binds to Contraction Muscle Contraction Troponin->Contraction Initiates Caffeine Caffeine Caffeine->RyR1 Sensitizes/Opens Drugs Azumolene / Dantrolene Drugs->RyR1 Inhibits cluster_Prep Muscle Preparation cluster_Assay Contracture Assay Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Excision Excision Dissection->Excision Mounting Mounting Excision->Mounting Equilibration Equilibration Mounting->Equilibration Baseline Record Baseline Tension Equilibration->Baseline Incubation Pre-incubate with Azumolene/Dantrolene (Inhibition Protocol) Baseline->Incubation Caffeine Add Caffeine to Induce Contracture Baseline->Caffeine Direct Challenge Incubation->Caffeine Recording Record Muscle Tension Caffeine->Recording Reversal Add Azumolene/Dantrolene (Reversal Protocol) Recording->Reversal Analysis Data Analysis Recording->Analysis Reversal->Analysis

References

Safety Operating Guide

Proper Disposal of Azumolene Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Azumolene Sodium, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory waste guidelines for non-hazardous materials, as this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS).

Safety and Hazard Information

While this compound is not classified as hazardous, standard laboratory safety protocols should always be followed. Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety eyewear, should be worn when handling this chemical.

Hazard ClassificationDetailsNFPA Ratings
GHS Classification Not classified as hazardousHealth: 0
Hazard Pictograms NoneFire: 0
Signal Word NoneReactivity: 0
Hazard Statements None
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course or sewage system.

Disposal Procedures for this compound

The recommended disposal method for this compound depends on the quantity and form (solid or aqueous solution) of the waste. Always segregate non-hazardous waste from hazardous waste to prevent cross-contamination and reduce disposal costs.[1]

  • Confirm Non-Hazardous Status: Verify that the this compound waste is not mixed with any hazardous substances. If it is mixed with hazardous chemicals, it must be treated as hazardous waste.[1]

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams.

For small quantities of solid this compound, the SDS suggests that it can be disposed of with household waste. In a laboratory context, this translates to disposal as non-hazardous solid waste.

  • Containerization: Place the solid this compound waste in a clearly labeled, sealed container.

  • Labeling: Label the container as "Non-Hazardous Waste: this compound".

  • Disposal: Dispose of the container in the regular laboratory trash, which is then handled as municipal waste. Do not place it in laboratory trash cans that are handled by custodial staff who are not trained to handle chemical waste; instead, place it directly into the appropriate larger collection bins.[2]

For aqueous solutions of this compound, disposal down the sanitary sewer is a potential option, provided local regulations and institutional policies permit it.

  • Check Institutional Policies: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for their specific guidelines on drain disposal of non-hazardous chemicals.[3][4]

  • Dilution: If permitted, dilute the this compound solution with at least 20 parts water.[5]

  • Drain Disposal: Slowly pour the diluted solution down the sink drain with cold water running.[5]

  • Flushing: Allow the water to run for a few minutes after pouring to ensure the chemical is fully flushed from the plumbing system.[5]

  • Rinsing: Triple rinse empty containers that held this compound with a suitable solvent (e.g., water).[6] The rinsate can typically be disposed of down the drain.[7]

  • Defacing Labels: Remove or deface the original chemical label to prevent misidentification.[2][6]

  • Disposal: Dispose of the rinsed, unlabeled container in the regular trash or recycling, in accordance with your institution's procedures.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AzumoleneDisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_hazardous Hazardous Waste Protocol start This compound Waste is_mixed Mixed with hazardous waste? start->is_mixed form Solid or Aqueous? is_mixed->form No hazardous_protocol Follow Hazardous Waste Disposal Procedures is_mixed->hazardous_protocol Yes solid_disposal Dispose as Non-Hazardous Solid Waste form->solid_disposal Solid aqueous_disposal Follow Aqueous Disposal Protocol form->aqueous_disposal Aqueous

Caption: Decision workflow for this compound disposal.

References

Comprehensive Safety and Handling Guide for Azumolene Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Azumolene Sodium. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial. The following PPE is recommended to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesWear safety glasses or goggles if there is a potential for eye contact.
Hand Protection GlovesImpervious gloves are recommended to prevent skin contact, especially during bulk processing operations.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental contact.

It is important to note that for any handling of hazardous drugs, disposable PPE should not be reused, and reusable PPE must be decontaminated after use.

II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

A. Handling Procedures:

  • Minimize Dust: Actively work to minimize the generation and accumulation of dust.[1][2]

  • Avoid Inhalation: Avoid breathing in any dust that may be generated.[1][2]

  • Prevent Contact: Avoid direct contact with eyes, skin, and clothing.[1][2]

  • Ventilation: Use in a well-ventilated area.[3]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

B. Storage Conditions:

  • Store as directed by the product packaging or insert.[2]

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

III. Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is necessary.

A. Spill Response:

This compound Spill Response Workflow

cluster_assessment Initial Assessment cluster_small_spill Small Spill (<1 L) cluster_large_spill Large Spill (>1 L) assess_spill Assess Spill Size and Risk contain_spill Contain the spill with absorbent material assess_spill->contain_spill Small Spill evacuate_area Evacuate non-essential personnel assess_spill->evacuate_area Large Spill cleanup_spill Clean up using a damp cloth or filtered vacuum contain_spill->cleanup_spill decontaminate_area Decontaminate the spill area thoroughly cleanup_spill->decontaminate_area dispose_waste Dispose of waste in a sealed, labeled container decontaminate_area->dispose_waste report_emergency Report the emergency immediately evacuate_area->report_emergency trained_personnel Cleanup by trained personnel only report_emergency->trained_personnel

Caption: Workflow for handling this compound spills.

B. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If symptoms persist, consult a doctor.
Skin Contact Generally, the product does not irritate the skin. However, it is good practice to wash the affected area with soap and water.
Eye Contact Rinse the opened eye for several minutes under running water.
Ingestion If symptoms persist, consult a doctor. Do not induce vomiting unless directed by medical personnel.[1]

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental release.

Disposal Guidelines:

  • Containment: Place waste material in an appropriately labeled and sealed container for disposal.[1][2]

  • Environmental Protection: Care should be taken to avoid environmental release. Do not allow the substance to enter sewers or surface/ground water.

  • Regulations: Dispose of contents and container in accordance with local, regional, and national regulations.

While the Safety Data Sheet for this compound indicates no special measures are required, it is a best practice in a research environment to handle all chemicals with a high degree of caution. The procedures outlined in this document are based on a comprehensive review of safety information for this compound and similar compounds, aiming to provide a robust safety framework for laboratory professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azumolene Sodium
Reactant of Route 2
Azumolene Sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.